molecular formula C21H28N2O B15619510 4-Amino-PPHT

4-Amino-PPHT

Katalognummer: B15619510
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: SPMVURQMVHUPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol is a member of tetralins.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H28N2O

Molekulargewicht

324.5 g/mol

IUPAC-Name

6-[2-(4-aminophenyl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C21H28N2O/c1-2-13-23(14-12-16-6-8-18(22)9-7-16)19-10-11-20-17(15-19)4-3-5-21(20)24/h3-9,19,24H,2,10-15,22H2,1H3

InChI-Schlüssel

SPMVURQMVHUPOT-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Agonist Action of 4-Amino-PPHT at Dopamine Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the mechanism of action of 4-Amino-PPHT, a potent dopamine (B1211576) receptor agonist. Synthesized as a derivative of 2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin (PPHT), this compound has been a valuable tool in pharmacological research. This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's interaction with dopamine receptors, its downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Potent Dopamine D1 and D2 Receptor Agonist

This compound functions as a potent and robust agonist at both dopamine D1 and D2 receptors.[1][2][3] Its primary mechanism involves direct binding to these receptors and initiating a cellular response that mimics the effect of the endogenous neurotransmitter, dopamine. The agonistic activity of this compound has been demonstrated through G protein activation assays, a key step in the signal transduction cascade of dopamine receptors.[1][2][3]

Receptor Binding Profile

The affinity of this compound for the dopamine D2 receptor has been well-characterized. It selectively binds to D2 receptors with a high affinity, exhibiting a Ki value of 6.8 nM.[4][5] While it is also known to be a potent agonist at the D1 receptor, specific Ki values for the D1 and D3 receptors are not as prominently reported in publicly available literature, highlighting an area for further investigation to complete its selectivity profile.

CompoundReceptorKi (nM)
This compoundDopamine D26.8
This compoundDopamine D1-
This compoundDopamine D3-
Table 1: Receptor Binding Affinities of this compound. The Ki value for the D2 receptor is well-established. Data for D1 and D3 receptors are not readily available in the cited literature.
Functional Activity and Signaling Pathways

As an agonist, this compound activates distinct downstream signaling pathways upon binding to D1 and D2 receptors, which are coupled to different G proteins.

  • Dopamine D1 Receptor (D1R): D1 receptors are canonically coupled to Gs/olf G-proteins. Agonist binding, including that of this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA) and initiates a cascade of phosphorylation events that modulate neuronal activity.

  • Dopamine D2 Receptor (D2R): D2 receptors are coupled to Gi/o G-proteins. Agonist activation by this compound inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory action on the cAMP pathway is a hallmark of D2 receptor agonism.

The functional potency and efficacy of this compound, typically quantified by EC50 and Emax values in functional assays, are described qualitatively as "potent and robust" relative to dopamine.[1][2][3] However, specific quantitative data from dose-response studies are not widely reported in the available literature.

G_Protein_Signaling_Pathways cluster_D1R D1 Receptor Pathway (Gs-coupled) cluster_D2R D2 Receptor Pathway (Gi-coupled) D1R D1 Receptor Gs Gs/olf D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA activates D2R D2 Receptor Gi Gi/o D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec This compound This compound This compound->D1R agonist This compound->D2R agonist

Figure 1. Signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The following sections detail the general methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow prep Prepare Receptor Membranes (e.g., from cell lines or brain tissue) incubate Incubate Membranes with: - Radioligand (e.g., [3H]spiperone for D2) - Varying concentrations of this compound prep->incubate separate Separate Bound from Free Radioligand (via vacuum filtration) incubate->separate quantify Quantify Radioactivity (using liquid scintillation counting) separate->quantify analyze Data Analysis - Generate competition curve - Calculate IC50 - Convert IC50 to Ki using Cheng-Prusoff equation quantify->analyze

Figure 2. Workflow for a radioligand binding assay.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the dopamine receptor of interest (e.g., D2) or from brain regions rich in these receptors are prepared through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). A sigmoidal competition curve is generated, from which the IC50 (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G Protein Activation Assays (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the functional activity of a compound by detecting conformational changes in G proteins upon receptor activation.

BRET_Assay_Workflow transfect Co-transfect cells with: - Dopamine Receptor (e.g., D1 or D2) - Gα subunit fused to a donor (e.g., Rluc8) - Gβ and Gγ subunits fused to an acceptor (e.g., Venus) culture Culture transfected cells transfect->culture stimulate Stimulate cells with varying concentrations of this compound culture->stimulate measure Measure BRET signal (ratio of acceptor to donor emission) stimulate->measure analyze Data Analysis - Generate dose-response curve - Calculate EC50 and Emax measure->analyze

Figure 3. Workflow for a BRET-based G protein activation assay.

Methodology:

  • Cell Line Preparation: A suitable cell line (e.g., HEK293) is co-transfected with plasmids encoding the dopamine receptor of interest, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc8), and Gβ and Gγ subunits fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).

  • Cell Culture and Plating: The transfected cells are cultured to allow for protein expression and then plated in a microplate.

  • Assay Procedure: The cells are washed, and a substrate for the donor enzyme (e.g., coelenterazine (B1669285) h for Rluc) is added. A baseline BRET signal is measured. The cells are then stimulated with varying concentrations of the test compound (this compound).

  • Signal Detection: The BRET signal, which is the ratio of the light emitted by the acceptor to the light emitted by the donor, is measured over time. Agonist-induced activation of the receptor causes a conformational change in the G protein heterotrimer, leading to a change (often a decrease) in the BRET signal.

  • Data Analysis: The change in the BRET signal is plotted against the concentration of this compound to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) of the compound can be determined.

Conclusion

This compound is a well-established D2 receptor agonist with a high binding affinity. It also demonstrates potent agonistic activity at D1 receptors. Its mechanism of action is centered on the activation of these receptors and the subsequent modulation of intracellular cAMP levels through Gs- and Gi-coupled signaling pathways. While its qualitative effects are well-documented, a more comprehensive quantitative characterization of its binding to D1 and D3 receptors, as well as its functional potency and efficacy at all three receptor subtypes, would further enhance its utility as a pharmacological tool. The experimental protocols outlined in this guide provide a foundation for such further investigations.

References

4-Amino-PPHT: A Technical Overview of its Dopamine D2 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dopamine (B1211576) D2 receptor binding affinity of 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT), a potent dopamine D2 receptor agonist. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and drug development efforts in the field of dopaminergic neurotransmission.

Core Quantitative Data: Binding Affinities at Dopamine Receptors

The binding affinity of this compound and related aminotetralin derivatives for dopamine receptor subtypes is crucial for understanding their pharmacological profiles. The following tables summarize the inhibitory constant (Ki) values, a measure of binding affinity, for these compounds at human dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference
This compound 6.8Not ReportedNot Reported[MedchemExpress]
5-OH-DPAT1.20.2130[van Vliet et al., 1996]
7-OH-DPAT0.50.1100[van Vliet et al., 1996]
N-04370.40.0850[van Vliet et al., 1996]

Table 1: Binding Affinities of this compound and Related Aminotetralin Agonists at Human Dopamine D2, D3, and D4 Receptors. Data for related compounds are from van Vliet LA, et al. J Med Chem. 1996.

Experimental Protocols: Radioligand Binding Assay

The determination of dopamine D2 receptor binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. The following protocol is a representative method based on established procedures.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone, a high-affinity D2 antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: (+)-Butaclamol or another suitable D2 antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Membrane Preparation
  • Culture cells expressing the human dopamine D2 receptor to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation step.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Competitive Binding Assay Procedure
  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well microplate, add the following components in triplicate:

    • Total Binding: Cell membranes, [³H]Spiperone (at a concentration near its Kd, e.g., 0.1-0.3 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]Spiperone, and a high concentration of (+)-butaclamol (e.g., 10 µM).

    • Competition: Cell membranes, [³H]Spiperone, and varying concentrations of this compound.

  • Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Cascade

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D2 receptor by an agonist like this compound initiates a cascade of intracellular events that modulate neuronal activity. Beyond the canonical G protein-dependent signaling, the D2 receptor can also signal through G protein-independent pathways, primarily involving β-arrestin.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound D2R D2 Receptor This compound->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation GRK GRK D2R->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ATP ATP PIP2 PIP2 cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neuronal_inhibition Neuronal Inhibition PKA->Neuronal_inhibition IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activation Gene_transcription Altered Gene Transcription PKC->Gene_transcription beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruitment beta_Arrestin->D2R Binding MAPK_cascade MAPK/ERK Cascade beta_Arrestin->MAPK_cascade Scaffolding & Activation Akt_inhibition Akt Inhibition beta_Arrestin->Akt_inhibition Scaffolding & Inhibition Receptor_internalization Receptor Internalization beta_Arrestin->Receptor_internalization MAPK_cascade->Gene_transcription Akt_inhibition->Gene_transcription

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare D2 Receptor- Expressing Cell Membranes Incubation 4. Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare [3H]Spiperone (Radioligand) Solution Radioligand_Prep->Incubation Compound_Prep 3. Prepare Serial Dilutions of this compound Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Scintillation_Counting 6. Quantify Radioactivity via Scintillation Counting Filtration->Scintillation_Counting Data_Analysis 7. Analyze Data to Determine IC50 and Ki Values Scintillation_Counting->Data_Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Synthesis Pathway for 4-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (4-Amino-PPHT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthesis pathway for 4-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (4-Amino-PPHT), a derivative of PPHT known to selectively bind to dopamine (B1211576) D-2 receptors with a Ki value of 6.8 nM.[1][2] The synthesis of related 4-aminopyrazolone structures is well-documented and typically involves the formation of a pyrazolone (B3327878) ring followed by the introduction of an amino group at the 4-position.

I. Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process:

  • Step 1: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. This intermediate is formed via the cyclization of a β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate, with phenylhydrazine (B124118).

  • Step 2: Synthesis of this compound. This step involves the introduction of an amino group at the 4-position of the pyrazolone ring. A common method for this transformation is the reduction of an intermediate 4-hydroxyimino derivative.

This proposed pathway is based on established methods for the synthesis of analogous 4-aminopyrazol-5-ols and other pyrazole (B372694) derivatives.[3][4]

II. Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are adapted from established procedures for similar compounds.

Step 1: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

This procedure is based on the general synthesis of pyrazolones from β-ketoesters and hydrazines.

  • Reagents and Materials:

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

    • Phenylhydrazine

    • Glacial Acetic Acid

    • Ethanol (B145695)

  • Procedure:

    • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of this compound via Reduction of a 4-Hydroxyimino Intermediate

This two-part step involves the nitrosation of the pyrazolone intermediate followed by reduction.

  • Part A: Synthesis of 4-(hydroxyimino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

    • Reagents and Materials:

      • 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

      • Sodium Nitrite (B80452) (NaNO₂)

      • Hydrochloric Acid (HCl) or Acetic Acid

      • Water

    • Procedure:

      • Suspend 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool to 0-5 °C in an ice bath.

      • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

      • Stir the reaction mixture at this temperature for 1-2 hours.

      • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-(hydroxyimino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.

  • Part B: Reduction to this compound

    • Reagents and Materials:

      • 4-(hydroxyimino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

      • Tin(II) Chloride (SnCl₂) or Catalytic Hydrogenation (Pd/C, H₂)

      • Concentrated Hydrochloric Acid (if using SnCl₂)

      • Ethanol (for catalytic hydrogenation)

    • Procedure using Tin(II) Chloride:

      • Suspend 4-(hydroxyimino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 equivalent) in concentrated hydrochloric acid.

      • Add a solution of tin(II) chloride dihydrate (2-3 equivalents) in concentrated hydrochloric acid portion-wise, keeping the temperature controlled.

      • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

      • Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts and the product.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

      • Purify by column chromatography or recrystallization.

    • Procedure using Catalytic Hydrogenation: [3]

      • Dissolve 4-(hydroxyimino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 equivalent) in ethanol containing hydrochloric acid.

      • Add a catalytic amount of Palladium on carbon (10% Pd/C).

      • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for 12-24 hours.

      • Filter the catalyst through a pad of Celite.

      • Evaporate the solvent to yield the hydrochloride salt of this compound.

III. Quantitative Data

The following table summarizes typical yields for the synthesis of related 4-aminopyrazolone derivatives, which can serve as an estimate for the synthesis of this compound.

Reaction StepReagents and ConditionsProductYield (%)Reference
Cyclization of β-ketoester with phenylhydrazinePhenylhydrazine, Acetic Acid, Methanol, reflux, 16 hPyrazolone derivative86[5]
Reduction of 4-hydroxyiminopyrazoloneSnCl₂, concentrated HCl4-Aminopyrazol-5-olHigh[3]
Catalytic Hydrogenation of 4-hydroxyiminopyrazolonePd/C, H₂, EtOH-HCl4-Aminopyrazol-5-ol hydrochlorideHigh[3]
One-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrilesPhenylhydrazine, Aldehyde, Malononitrile, Catalyst, 55 °C5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile85-95[6]

IV. Visualizations

Diagram 1: Overall Synthesis Pathway for this compound

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2a Step 2a: Nitrosation cluster_step2b Step 2b: Reduction A Ethyl 4,4,4-trifluoro-3-oxobutanoate C 1-phenyl-3-(trifluoromethyl)- 1H-pyrazol-5(4H)-one A->C Acetic Acid, Ethanol, Reflux B Phenylhydrazine B->C Acetic Acid, Ethanol, Reflux D 4-(hydroxyimino)-1-phenyl-3-(trifluoromethyl)- 1H-pyrazol-5(4H)-one C->D NaNO2, HCl E This compound D->E SnCl2/HCl or H2, Pd/C

Caption: Proposed two-step synthesis of this compound.

Diagram 2: Experimental Workflow for the Reduction of the 4-Hydroxyimino Intermediate

Reduction_Workflow start Start suspend Suspend 4-hydroxyimino intermediate in concentrated HCl start->suspend add_reductant Add SnCl2 solution suspend->add_reductant stir Stir at room temperature add_reductant->stir basify Basify with NaOH stir->basify extract Extract with ethyl acetate basify->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify product dry_concentrate->purify end End purify->end

Caption: Workflow for the reduction step using Tin(II) Chloride.

References

General Workflow for Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and chemical databases reveals that "4-Amino-PPHT" is not a recognized or standard chemical name. The abbreviation "PPHT" does not correspond to a commonly known parent chemical structure, which prevents the retrieval of specific physicochemical data, experimental protocols, and signaling pathway information.

This lack of data is likely due to "PPHT" being a non-standard abbreviation, a proprietary internal compound code, or a typographical error. To provide the requested technical guide, a more specific identifier for the compound is required, such as:

  • The full, unabbreviated chemical name.

  • The CAS (Chemical Abstracts Service) registry number.

  • A chemical structure representation like a SMILES (Simplified Molecular-Input Line-Entry System) string or an InChI (International Chemical Identifier) key.

Without a valid identifier, it is not possible to generate the requested tables, protocols, and diagrams with accurate, verifiable information.

While specific data for "this compound" cannot be provided, the general process for characterizing a novel chemical entity is well-established. The following workflow outlines the typical steps a researcher would take to determine the physicochemical properties of a new compound.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: Advanced & Stability Assessment cluster_3 Phase 4: Data Analysis & Reporting synthesis Compound Synthesis purification Purification (e.g., HPLC, Crystallization) synthesis->purification structure_id Structural Confirmation (NMR, MS) purification->structure_id mw Molecular Weight structure_id->mw mp Melting Point (DSC) structure_id->mp sol Aqueous Solubility (pH-dependent) structure_id->sol pka pKa Determination (Potentiometric Titration) structure_id->pka logp Lipophilicity (logP/logD) (Shake-flask/HPLC) structure_id->logp stability Chemical Stability (pH, Temp) logp->stability hygro Hygroscopicity logp->hygro poly Polymorphism Screen (XRPD) logp->poly data_analysis Data Compilation & Analysis stability->data_analysis hygro->data_analysis poly->data_analysis report Technical Report Generation data_analysis->report

4-Amino-PPHT: A Technical Guide to Solubility and Dopamine D2 Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of 4-Amino-PPHT

Predicting the solubility of a compound is a critical step in early-stage drug discovery and development. Factors such as the molecular structure, functional groups, and the physicochemical properties of the solvent all play a significant role. This compound, a derivative of (S)-2-(N-phenylethyl-N-propyl)-amino-5-hydroxytetralin (PPHT), possesses both amine and aromatic functionalities which influence its solubility profile.

Predicted Solubility Profile

Based on the general solubility trends of small molecules and the characteristics of related compounds, a qualitative solubility profile for this compound can be inferred. Dimethyl sulfoxide (B87167) (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for creating stock solutions in high-throughput screening.[1][2][3] It is highly probable that this compound exhibits good solubility in DMSO.

The solubility in other common laboratory solvents is likely to vary. Due to the presence of an amino group, its solubility in aqueous solutions may be pH-dependent. In acidic conditions, the amine group can be protonated, potentially increasing its aqueous solubility. Solubility in alcohols like ethanol (B145695) and methanol (B129727) is expected to be moderate, influenced by the interplay between the hydrophobic tetralin core and the polar amino group.

Qualitative Solubility of Structurally Similar Compounds

To provide a practical reference for researchers, the following table summarizes the qualitative solubility of compounds with structural similarities to this compound.

CompoundDMSOWaterEthanolMethanol
Benzamide SolubleSlightly SolubleVery SolubleSoluble
4-Aminobenzamide SolubleSlightly SolubleSolubleSoluble[4]
PPHT Expected to be SolubleInsolubleSolubleSoluble

This table is intended as a general guide. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for kinetic and equilibrium solubility assays that can be adapted for this compound.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[5][6]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for spectrophotometric methods)

  • Microplate shaker

  • Nephelometer or UV/Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to wells containing a larger volume of PBS (e.g., 2 µL of DMSO solution to 198 µL of PBS), resulting in a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering (turbidity) of the solutions. An increase in scattering compared to the control indicates precipitation.

    • UV/Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound. A deviation from the linear relationship between concentration and absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, representing a true equilibrium state.[7]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, water, ethanol, PBS at various pH values)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.

Dopamine (B1211576) D2 Receptor Signaling Pathway

This compound is a selective agonist for the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes in the central nervous system.[8][9] Activation of the D2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

The primary signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gαi/o).[10][11] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[12] PKA is a key enzyme that phosphorylates numerous downstream targets, and its inhibition by D2 receptor activation has widespread effects on neuronal function.

Furthermore, the βγ subunits of the dissociated G-protein can also modulate the activity of other effector proteins, including ion channels and phospholipases.[10]

Below is a diagram illustrating the canonical dopamine D2 receptor signaling pathway.

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

References

Stability and Storage of 4-Amino-PPHT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 4-Amino-PPHT based on available information for structurally related compounds, such as aminophenols and other aromatic amines. As of the writing of this guide, specific stability and degradation data for this compound is not publicly available. Therefore, the recommendations and protocols outlined herein should be considered as a starting point for experimental investigation and are not a substitute for rigorous, compound-specific stability studies.

Introduction to this compound and the Importance of Stability

This compound is a derivative of the potent dopamine (B1211576) D2 agonist, PPHT. Due to its pharmacological interest, understanding its stability and establishing appropriate storage conditions are critical for ensuring the integrity, potency, and safety of the compound in research and pharmaceutical development. Stability testing is a crucial component of the drug development process, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining shelf-life, recommended storage conditions, and compatible packaging materials.

Forced degradation studies are an integral part of this process, involving the exposure of the compound to stress conditions that are more severe than accelerated stability testing. These studies help to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradants.

Recommended Storage Conditions

Based on safety data sheets for similar aminophenol compounds, the following storage conditions are recommended for this compound to minimize degradation. It is imperative to obtain a Certificate of Analysis for specific lots of this compound, which may provide more precise storage recommendations.

ParameterRecommendationRationale
Temperature 15°C to 25°C (59°F to 77°F)To minimize the rate of potential thermally induced degradation reactions.
Humidity Store in a dry place.Aromatic amines can be sensitive to moisture, which can facilitate hydrolytic degradation.
Light Protect from light.Aminophenol derivatives can be photosensitive and may degrade upon exposure to light.
Atmosphere Store in a well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) if possible.Amines and phenols are susceptible to oxidation.
Container Store in a tightly sealed, non-reactive container (e.g., amber glass vials).To prevent exposure to air, moisture, and light.
Incompatibilities Avoid contact with strong oxidizing agents.Violent reactions can occur between aminophenols and strong oxidizers[1].

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, based on its chemical structure (containing aromatic amine and phenol (B47542) moieties), the following degradation pathways are plausible under stress conditions:

  • Oxidation: The aromatic amine and hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be initiated by atmospheric oxygen, trace metal ions, and exposure to light.

  • Hydrolysis: Although the primary functional groups are not readily hydrolyzable, extreme pH conditions could potentially lead to degradation.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

Forced Degradation Studies: A Proposed Protocol for this compound

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method[2][3][4][5]. The following is a proposed set of conditions for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionProposed Experimental Protocol
Acidic Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Basic Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Expose solid this compound to dry heat at a temperature higher than accelerated stability conditions (e.g., 80°C) for a specified period. Also, test in solution by heating a solution of the compound.
Photodegradation Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

A proposed workflow for conducting a forced degradation study is illustrated in the following diagram.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C, solid & solution) start->thermal photo Photolytic (ICH Q1B) start->photo control Control Sample (Protected from stress) start->control hplc Analyze all samples by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc mass_spec Characterize degradation products (LC-MS, NMR) hplc->mass_spec method_validation Validate Stability- Indicating Method hplc->method_validation pathways Identify Degradation Pathways mass_spec->pathways

Caption: Proposed workflow for a forced degradation study of this compound.

Development of a Stability-Indicating HPLC Method: A Proposed Protocol

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following protocol outlines a general approach to developing such a method.

HPLC ParameterStarting Conditions and Optimization Strategy
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Consider other stationary phases (e.g., C8, phenyl) if adequate separation is not achieved.
Mobile Phase A: 0.1% Formic acid or trifluoroacetic acid in water. B: Acetonitrile or methanol. Start with a gradient elution to screen for optimal separation conditions.
Gradient A typical starting gradient could be 5-95% B over 20 minutes. Adjust the gradient slope and duration to improve the resolution between the parent peak and degradation product peaks.
Flow Rate 1.0 mL/min. Adjust as needed to optimize separation and run time.
Column Temperature 30°C. Temperature can be adjusted to improve peak shape and resolution.
Detection UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL. Adjust as needed based on concentration and detector response.

The development of a stability-indicating HPLC method is an iterative process, as illustrated in the diagram below.

HPLC_Method_Development cluster_initial Initial Method Development cluster_stress_samples Analysis of Stressed Samples cluster_evaluation Method Evaluation cluster_optimization Optimization cluster_validation Method Validation start Select initial column, mobile phase, and gradient inject_unstressed Inject unstressed This compound solution start->inject_unstressed inject_stressed Inject forced degradation samples inject_unstressed->inject_stressed check_resolution Adequate resolution between all peaks? inject_stressed->check_resolution check_purity Parent peak pure? check_resolution->check_purity Yes optimize Optimize gradient, mobile phase pH, column, temperature check_resolution->optimize No check_purity->optimize No validate Validate method per ICH Q2(R1) guidelines check_purity->validate Yes optimize->inject_stressed

References

Handling 4-Amino-PPHT Powder: A Technical Guide to Safety and Precautionary Measures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or comprehensive safety and handling guide for 4-Amino-PPHT is not publicly available. The information presented herein is based on general best practices for handling potent, novel research chemicals with unknown toxicity. Researchers, scientists, and drug development professionals must conduct a thorough, institution-specific risk assessment before handling this compound. In the absence of specific data, this compound should be treated as a highly hazardous substance.[1][2]

This guide provides a framework for the safe handling of this compound powder to minimize exposure and ensure laboratory safety. Given that this compound is a potent dopamine (B1211576) D2 receptor ligand, it is critical to prevent accidental inhalation, ingestion, or skin contact.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicity data, a comprehensive risk assessment is the first and most critical step before any handling of this compound.[3][4][5] This assessment should consider the quantity of the substance being used, the frequency of handling, and the nature of the experimental procedures.

Missing Toxicological and Safety Data

The following table outlines the critical information typically found in a Material Safety Data Sheet (MSDS) which is currently unavailable for this compound. This highlights the necessity of handling the compound with the highest level of precaution.

MSDS SectionInformation Typically ProvidedStatus for this compound
Toxicological Information Acute toxicity (oral, dermal, inhalation LD50/LC50), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity (single and repeated exposure).[3][4]Data Not Available
Physical & Chemical Properties Appearance, odor, pH, melting/freezing point, boiling point, flash point, evaporation rate, flammability, vapor pressure, vapor density, relative density, solubility, partition coefficient, auto-ignition temperature, decomposition temperature.Data Not Available
Exposure Controls/Personal Protection Occupational Exposure Limits (OELs) such as PELs or TLVs, appropriate engineering controls, and specific personal protective equipment (PPE) recommendations.[6]Data Not Available
First-Aid Measures Detailed instructions for different routes of exposure (inhalation, skin, eye, ingestion).[7]Data Not Available
Fire-Fighting Measures Suitable and unsuitable extinguishing media, specific hazards arising from the chemical.Data Not Available
Accidental Release Measures Personal precautions, protective equipment, emergency procedures, and methods for containment and cleaning up.Data Not Available
Risk Assessment Workflow for Unknown Compounds

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling a chemical of unknown toxicity like this compound.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_mitigation Mitigation and Control cluster_execution Execution start Identify need to handle This compound gather_info Search for specific MSDS and toxicity data start->gather_info no_data No specific data found. Assume high potency and toxicity. gather_info->no_data evaluate_procedure Evaluate experimental procedure: - Quantity of powder - Duration of handling - Potential for aerosolization no_data->evaluate_procedure Default to highest precaution determine_risk Determine Risk Level (Low, Medium, High) evaluate_procedure->determine_risk select_controls Select Engineering Controls (e.g., Fume Hood, Glove Box) determine_risk->select_controls select_ppe Select Personal Protective Equipment (PPE) (e.g., Respirator, Double Gloves) select_controls->select_ppe develop_sop Develop Standard Operating Procedure (SOP) select_ppe->develop_sop training Train personnel on SOP and emergency procedures develop_sop->training proceed Proceed with experiment following SOP training->proceed

Risk assessment workflow for chemicals with unknown toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential. The primary goal is to contain the powder at the source.[8][9]

Engineering Controls
  • Primary Containment: All handling of this compound powder, especially weighing and reconstituting, should be performed in a certified containment device.

    • Chemical Fume Hood: A properly functioning chemical fume hood is the minimum requirement.[7]

    • Glove Box or Isolator: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box or containment isolator provides a higher level of protection.[10][11]

  • Ventilation: The laboratory should have good general ventilation with single-pass air to prevent the accumulation of airborne contaminants.[9]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE.[12] For handling this compound powder, the following are strongly recommended:

PPE CategorySpecificationRationale
Respiratory Protection A powered air-purifying respirator (PAPR) with a HEPA filter or a full-face respirator with appropriate cartridges.[10][13]Protects against inhalation of fine powder particles, which is a primary exposure route.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[12]Provides a barrier against skin contact and allows for safe removal of the outer glove if contaminated.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs or a disposable suit.[12]Prevents contamination of personal clothing.
Eye Protection Chemical splash goggles or a full-face shield if not using a full-face respirator.[7][14]Protects eyes from airborne powder and splashes.

Safe Handling Procedures and Workflow

Adherence to a strict standard operating procedure (SOP) is crucial for the safe handling of potent powders.[15]

General Workflow for Handling this compound Powder

The following diagram outlines a general workflow for safely handling a potent powder in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Decontamination & Disposal prep_area Prepare work area in containment device (e.g., fume hood) gather_materials Gather all necessary equipment and reagents prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh_powder Weigh powder on tared weigh paper or boat don_ppe->weigh_powder transfer_powder Carefully transfer powder to receiving vessel weigh_powder->transfer_powder dissolve Add solvent and dissolve transfer_powder->dissolve decontaminate_tools Decontaminate all tools and surfaces dissolve->decontaminate_tools segregate_waste Segregate and label hazardous waste decontaminate_tools->segregate_waste doff_ppe Doff PPE in correct sequence segregate_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

General workflow for safe powder handling.
Specific Handling Practices

  • Weighing: Use the smallest feasible quantity of powder. Tare the balance with the weigh paper or boat inside the containment device. Handle the spatula and powder container slowly and deliberately to minimize dust generation.

  • Solution Preparation: Add solvent to the powder slowly to avoid splashing. Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Storage: Store this compound powder in a clearly labeled, sealed container.[1] The storage location should be in a cool, dry, and secure area, away from incompatible materials. If the compound is reasonably anticipated to be acutely toxic, it must be stored within a designated area.[1]

  • Waste Disposal: All contaminated materials, including gloves, weigh boats, pipette tips, and excess reagents, must be disposed of as hazardous waste according to institutional and local regulations.[12] Do not dispose of this material down the drain or in regular trash.

Emergency Procedures

Spills
  • In a Containment Device: If a small spill occurs inside a fume hood or glove box, decontaminate the area using an appropriate solvent or cleaning agent. All cleaning materials should be disposed of as hazardous waste.

  • Outside of Containment: Evacuate the immediate area. Prevent others from entering. If you are trained and it is safe to do so, clean the spill wearing appropriate PPE, including respiratory protection. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Given the absence of specific toxicological data for this compound, it is imperative to treat any exposure as potentially serious and to seek professional medical evaluation without delay.

References

In-Depth Technical Guide on the Crystal Structure of a 4-Amino-PPHT Analogue: 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the crystal structure of 4-Amino-PPHT has not been publicly deposited in the Cambridge Structural Database (CSD). This guide provides a comprehensive analysis of the crystal structure of a closely related analogue, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , to serve as a representative model for researchers, scientists, and drug development professionals. The crystallographic data for this analogue is available in the Cambridge Structural Database under the deposition number CCDC 245938.

Introduction

This compound and its analogues are heterocyclic compounds of significant interest in medicinal chemistry, often investigated for their potential as ligands for various biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This technical guide presents a detailed overview of the crystal structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, including its crystallographic data, a summary of the experimental procedures used for its determination, and a visualization of the synthetic and analytical workflow.

Crystallographic Data

The crystal structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.534(2)
b (Å) 9.789(2)
c (Å) 19.163(4)
α (°) 90
β (°) 102.74(3)
γ (°) 90
Volume (ų) 1925.2(7)
Z 8
Calculated Density (g/cm³) 1.568
Absorption Coefficient (mm⁻¹) 0.647
F(000) 928
Crystal Size (mm³) 0.30 x 0.20 x 0.10
Theta range for data collection (°) 2.21 to 26.00
Reflections collected 11145
Independent reflections 3778 [R(int) = 0.045]
Final R indices [I>2sigma(I)] R1 = 0.049, wR2 = 0.123
R indices (all data) R1 = 0.062, wR2 = 0.131
Goodness-of-fit on F² 1.04

Molecular and Crystal Structure

The asymmetric unit of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol contains two independent molecules. In the crystal, the molecules are linked by intermolecular N-H···N and N-H···S hydrogen bonds, forming a three-dimensional network. The dihedral angle between the triazole ring and the chlorophenyl ring is a notable feature of the molecular conformation.

(Detailed bond lengths, bond angles, and torsion angles would be presented here in tabular format if the full CIF file were accessible.)

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step reaction sequence starting from 4-chlorobenzoic acid. The general synthetic pathway is outlined in the workflow diagram below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization 4-Chlorobenzoic_Acid 4-Chlorobenzoic_Acid Esterification Esterification 4-Chlorobenzoic_Acid->Esterification Ethyl_4-Chlorobenzoate Ethyl_4-Chlorobenzoate Esterification->Ethyl_4-Chlorobenzoate Hydrazinolysis Hydrazinolysis Ethyl_4-Chlorobenzoate->Hydrazinolysis 4-Chlorobenzohydrazide 4-Chlorobenzohydrazide Hydrazinolysis->4-Chlorobenzohydrazide Reaction_with_CS2_and_KOH Reaction_with_CS2_and_KOH 4-Chlorobenzohydrazide->Reaction_with_CS2_and_KOH Potassium_dithiocarbazinate Potassium_dithiocarbazinate Reaction_with_CS2_and_KOH->Potassium_dithiocarbazinate Cyclization Cyclization Potassium_dithiocarbazinate->Cyclization Target_Compound 4-amino-5-(4-chlorophenyl)- 4H-1,2,4-triazole-3-thiol Cyclization->Target_Compound Crude_Product Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Slow evaporation from a suitable solvent (e.g., ethanol) Single_Crystals Single_Crystals Recrystallization->Single_Crystals

Synthetic and Crystallization Workflow

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a diffractometer. The data collection was performed at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

G Crystal_Selection Single Crystal Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Reduction Data Reduction and Absorption Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares on F²) Structure_Solution->Structure_Refinement Final_Model Final Crystallographic Model (CIF) Structure_Refinement->Final_Model

Crystal Structure Determination Workflow

Signaling Pathways and Biological Context

While the direct signaling pathways involving 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol are not extensively characterized, the broader class of 4-amino-1,2,4-triazole (B31798) derivatives has been explored for a variety of biological activities. The parent compound mentioned in the user query, this compound, is known to be a dopamine (B1211576) D2 receptor ligand. This suggests that analogues may also interact with G-protein coupled receptors (GPCRs). A generalized GPCR signaling cascade is depicted below.

G Ligand This compound Analogue GPCR GPCR (e.g., Dopamine D2 Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Generalized GPCR Signaling Pathway

Conclusion

This technical guide provides a detailed overview of the crystal structure and determination process for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a close analogue of this compound. The presented data and workflows offer valuable insights for researchers in medicinal chemistry and drug discovery, facilitating a deeper understanding of the structural features that may govern the biological activity of this class of compounds. The availability of this crystal structure in the CCDC provides a solid foundation for future computational and synthetic studies aimed at developing novel therapeutic agents.

An In-Depth Technical Guide to 4-Amino-PPHT: A High-Affinity Dopamine D2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT), a derivative of the selective dopamine (B1211576) D2 receptor agonist, PPHT. This document details its pharmacological properties, experimental protocols for its synthesis and evaluation, and an analysis of its interaction with the dopamine D2 receptor signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction

Dopamine receptors, particularly the D2 subtype, are critical targets in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The aminotetralin class of compounds has been instrumental in the exploration of dopamine receptor pharmacology. PPHT, or 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin, is a well-established selective D2 receptor agonist.[1] this compound is a derivative of this parent compound, featuring an amino group substitution on the tetralin ring. This guide will explore the pharmacological nuances of this compound in comparison to its parent compound, PPHT.

Pharmacological Profile: A Comparative Analysis

The primary pharmacological characteristic of both this compound and PPHT is their affinity for the dopamine D2 receptor. Quantitative data from radioligand binding assays provide a direct comparison of their binding affinities.

Data Presentation: Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound and its parent compound, (S)-PPHT, for the dopamine D2 receptor.

CompoundDopamine D2 Receptor Ki (nM)
This compound6.8[2]
(S)-PPHT2.1[3]

Note: Lower Ki values indicate higher binding affinity.

The data indicates that while both compounds exhibit high affinity for the D2 receptor, the parent compound, (S)-PPHT, demonstrates a slightly higher affinity than its 4-amino derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays used to characterize its pharmacological profile.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of PPHT and other aminotetralin derivatives. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

A 5-Methoxy-2-tetralone B 4-Nitro-5-methoxy-2-tetralone A->B Nitration (e.g., HNO3/H2SO4) C 4-Amino-5-methoxy-2-tetralone B->C Reduction (e.g., H2, Pd/C) D 4-Amino-2-(N-propylamino)-5-methoxytetralin C->D Reductive Amination (n-propylamine, NaBH3CN) E 4-Amino-2-(N-phenethyl-N-propyl)amino-5-methoxytetralin D->E N-Alkylation (Phenethyl bromide) F This compound E->F Demethylation (e.g., BBr3)

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Nitration of 5-Methoxy-2-tetralone: 5-Methoxy-2-tetralone is carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position of the tetralin ring, yielding 4-Nitro-5-methoxy-2-tetralone.

  • Reduction of the Nitro Group: The nitro group of 4-Nitro-5-methoxy-2-tetralone is then reduced to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, resulting in 4-Amino-5-methoxy-2-tetralone.

  • Reductive Amination: 4-Amino-5-methoxy-2-tetralone undergoes reductive amination with n-propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form 4-Amino-2-(N-propylamino)-5-methoxytetralin.

  • N-Alkylation: The secondary amine is then alkylated with phenethyl bromide to introduce the phenethyl group, yielding 4-Amino-2-(N-phenethyl-N-propyl)amino-5-methoxytetralin.

  • Demethylation: Finally, the methoxy (B1213986) group is cleaved to the corresponding hydroxyl group using a demethylating agent such as boron tribromide (BBr3) to afford the final product, this compound.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Workflow for Dopamine D2 Receptor Binding Assay

A Prepare D2 Receptor Membranes B Incubate Membranes with [3H]Spiperone and varying concentrations of this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine D2 receptor (e.g., CHO-K1 cells stably expressing the human D2 receptor or rat striatal tissue). The tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist, such as [3H]spiperone, and a range of concentrations of the unlabeled test compound (this compound). A parallel incubation is performed with a saturating concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.

  • Equilibrium: The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol describes a functional assay to assess the potency (EC50) and efficacy (Emax) of this compound as a D2 receptor agonist by measuring its ability to inhibit the production of cyclic AMP (cAMP).

Workflow for cAMP Functional Assay

A Culture Cells Expressing D2 Receptors B Stimulate Cells with Forskolin (B1673556) and varying concentrations of this compound A->B C Lyse Cells and Measure cAMP Levels (e.g., HTRF, ELISA) B->C D Data Analysis (EC50 and Emax determination) C->D

Caption: Workflow for a cAMP functional assay.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: Cells stably expressing the dopamine D2 receptor (e.g., CHO-K1 cells) are cultured to an appropriate density in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of this compound. Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other commercially available cAMP assay kits.[4][5][6][7][8][9][10][11]

  • Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis of the dose-response curve. The maximal inhibition (Emax) is also determined from the curve and is often expressed as a percentage of the inhibition produced by a reference full agonist.

Signaling Pathways

As a dopamine D2 receptor agonist, this compound is expected to modulate downstream signaling pathways primarily through the activation of Gi/o G-proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[12][13] Additionally, D2 receptor activation can trigger signaling cascades independent of G-proteins, involving β-arrestin.

G Protein-Dependent Signaling

The canonical signaling pathway for D2 receptor agonists involves the coupling to inhibitory G-proteins (Gi/o).

Dopamine D2 Receptor G Protein-Dependent Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase Ligand This compound Ligand->D2R binds G_alpha->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Transcription) PKA->Downstream phosphorylates

Caption: G protein-dependent signaling of the D2 receptor.

Upon binding of an agonist like this compound, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent modulation of downstream cellular processes.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent signaling, D2 receptor activation can also initiate signaling cascades through the recruitment of β-arrestin. This pathway is implicated in receptor desensitization, internalization, and the activation of distinct downstream effectors.

Dopamine D2 Receptor β-Arrestin Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor pD2R Phosphorylated D2R D2R->pD2R GRK phosphorylation GRK GRK Ligand This compound Ligand->D2R binds beta_Arrestin β-Arrestin pD2R->beta_Arrestin recruits MAPK_cascade MAPK Cascade (e.g., ERK) beta_Arrestin->MAPK_cascade activates Internalization Receptor Internalization beta_Arrestin->Internalization mediates

Caption: β-arrestin-mediated signaling of the D2 receptor.[14][15]

Agonist binding to the D2 receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. It also plays a crucial role in mediating the endocytosis of the receptor. The propensity of a ligand to activate G protein versus β-arrestin pathways is known as functional selectivity or biased agonism.[16][17][18][19][20][21][22][23] Further studies are required to determine if this compound exhibits any bias in its signaling profile.

Conclusion

This compound is a high-affinity dopamine D2 receptor agonist, closely related to the well-characterized tool compound, PPHT. While it displays a slightly lower binding affinity than its parent compound, its potent interaction with the D2 receptor makes it a valuable molecule for further investigation. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive pharmacological characterization of this compound. Future studies should focus on elucidating its functional potency and efficacy in direct comparison to PPHT and other D2 agonists, as well as exploring its potential for biased signaling through G protein-independent pathways. Such research will contribute to a deeper understanding of dopamine D2 receptor pharmacology and may inform the development of novel therapeutics for dopamine-related disorders.

References

Methodological & Application

Application Notes and Protocols: 4-Amino-PPHT In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro binding assay for 4-Amino-PPHT, a derivative of PPHT that demonstrates selective binding to dopamine (B1211576) D2 receptors.[1][2] This assay is crucial for characterizing the binding affinity of this compound and similar molecules, aiding in the development of novel therapeutics targeting the dopaminergic system.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous physiological processes within the central nervous system, including motor control, motivation, and cognition.[3][4] They are significant targets for treating neurological and psychiatric disorders.[3] Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3][5] D2-like receptors, the primary target for this compound, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[3][5] Radioligand binding assays are a fundamental technique to determine the interaction of ligands with these receptors.[3]

Data Presentation

The binding affinity of this compound and related compounds for the dopamine D2 receptor is summarized in the table below. This data is essential for comparing the potency and selectivity of various ligands.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
This compoundDopamine D26.8[1][2]
(S)-PPHT-NBDDopamine D20.30[6]
(S)-PPHT-FluoresceinDopamine D24.8[6]
(S)-PPHTDopamine D22.1[6]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway for D2-like dopamine receptors, which are negatively coupled to adenylyl cyclase through an inhibitory G protein (Gαi/o).

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Dopamine D2 Receptor Signaling Pathway

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound, such as this compound, for the dopamine D2 receptor using a radiolabeled ligand.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or Sulpiride).[7]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3][7]

  • Scintillation Cocktail: A commercially available cocktail suitable for liquid scintillation counting.

  • Equipment:

    • 96-well microplates.

    • Cell harvester with GF/C glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).[7][8]

    • Liquid scintillation counter.

    • Incubator (30-37°C).

    • Centrifuge.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the competitive binding assay.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A1 Prepare serial dilutions of this compound B1 Add to 96-well plate: - Receptor Membranes - Buffer - Test Compound / Control - [³H]Spiperone A1->B1 A2 Prepare receptor membranes A2->B1 A3 Prepare radioligand ([³H]Spiperone) solution A3->B1 A4 Prepare non-specific binding control (Haloperidol) A4->B1 B2 Incubate at 30°C for 60 minutes B1->B2 C1 Rapidly filter through PEI-soaked GF/C filters B2->C1 C2 Wash filters multiple times with ice-cold wash buffer C1->C2 D1 Dry filters and add scintillation cocktail C2->D1 D2 Count radioactivity using a liquid scintillation counter D1->D2 D3 Calculate specific binding and determine IC50 and Ki values D2->D3

Experimental Workflow for Competitive Binding Assay
Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Thaw the receptor membrane preparation on ice and dilute to the desired concentration in the assay buffer. The optimal protein concentration should be determined empirically but typically ranges from 3-20 µg per well for cell membranes.[8]

    • Prepare the radioligand solution ([³H]Spiperone) in the assay buffer at a concentration close to its Kd value for the D2 receptor (typically 0.1-2.0 nM).

    • Prepare the non-specific binding (NSB) control by adding a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to designated wells.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding (TB): 150 µL receptor membranes + 50 µL assay buffer + 50 µL radioligand.

      • Non-specific Binding (NSB): 150 µL receptor membranes + 50 µL NSB control + 50 µL radioligand.

      • Competitive Binding: 150 µL receptor membranes + 50 µL of each dilution of this compound + 50 µL radioligand.

    • The final assay volume in each well is 250 µL.[8]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a 96-well GF/C filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[8]

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Radioactivity Counting:

    • Dry the filter mat for 30 minutes at 50°C.[8]

    • Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

By following this protocol, researchers can accurately determine the binding affinity of this compound and other novel compounds for the dopamine D2 receptor, providing valuable data for drug discovery and development efforts.

References

Application Notes and Protocols for Utilizing 4-Amino-PPHT in Cultured Cells Expressing Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a derivative of the potent dopamine (B1211576) D2-like receptor agonist PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin). As a selective ligand, this compound serves as a valuable research tool for investigating the pharmacological and functional properties of dopamine D2 and D3 receptors in vitro. These application notes provide detailed protocols for the use of this compound in cultured cells expressing these receptors, focusing on the assessment of its binding affinity and functional effects on downstream signaling pathways, including G-protein activation and β-arrestin recruitment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its parent compound, PPHT, at dopamine D2 and D3 receptors. This data is essential for designing and interpreting experiments in cultured cell systems.

Table 1: Binding Affinity of this compound and Related Compounds at Dopamine D2 Receptors

CompoundReceptor SubtypeCell LineRadioligandKᵢ (nM)Reference
This compound D2Not SpecifiedNot Specified6.8[1]
(S)-PPHTD2Monkey Caudate Putamen Membranes[³H]spiperone2.1[2]
NBD-(S)-PPHTD2Monkey Caudate Putamen Membranes[³H]spiperone0.30[2]
Fluorescein-(S)-PPHTD2Monkey Caudate Putamen Membranes[³H]spiperone4.8[2]

Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways associated with D2 and D3 receptor activation.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activates Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand This compound (Agonist) Ligand->D2R Binds Gi->AC Inhibits Gbg Gβγ Gbg->PLC Activates PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Ca Ca²⁺ IP3->Ca Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates ERK ERK Activation Arrestin->ERK Internalization Receptor Internalization Arrestin->Internalization

Dopamine D2 Receptor Signaling Pathway

D3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor Gi Gαi/o D3R->Gi Activates Arrestin β-Arrestin D3R->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Ligand This compound (Agonist) Ligand->D3R Binds Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation ERK ERK Activation Arrestin->ERK Internalization Receptor Internalization Arrestin->Internalization

Dopamine D3 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for assessing the functional activity of this compound in cultured cells expressing dopamine D2 or D3 receptors.

Protocol 1: Gαi/o-Mediated Inhibition of cAMP Accumulation

This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase with forskolin (B1673556). This is a primary functional readout for Gαi/o-coupled receptors.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing D2/D3 receptors into a 96-well plate B Incubate cells overnight (37°C, 5% CO₂) A->B C Pre-treat cells with This compound at various concentrations B->C D Stimulate with Forskolin to induce cAMP production C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) D->E F Data Analysis: Plot dose-response curve and determine IC₅₀ E->F

cAMP Inhibition Assay Workflow

Materials:

  • Cultured cells stably or transiently expressing the dopamine D2 or D3 receptor (e.g., CHO-K1, HEK293).

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Phosphate-buffered saline (PBS).

  • This compound stock solution (in DMSO).

  • Forskolin stock solution (in DMSO).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates (white, clear bottom for microscopy).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). The final DMSO concentration should be kept below 0.5%.

  • Assay:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO in assay buffer).

    • Incubate for 15-30 minutes at 37°C.

    • Prepare a forskolin solution in assay buffer to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for the specific cell line).

    • Add 50 µL of the forskolin solution to all wells except for the basal control wells (add 50 µL of assay buffer instead).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Subtract the background signal (basal control) from all other readings.

    • Normalize the data to the forskolin-only control (100% activity).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the activated dopamine D2 or D3 receptor. This is a key G-protein-independent signaling event. Common methods include Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC) assays (e.g., PathHunter).

Experimental Workflow:

bArrestin_Assay_Workflow A Seed cells co-expressing receptor-tag and β-arrestin-tag into a 384-well plate B Incubate cells overnight (37°C, 5% CO₂) A->B C Add this compound at various concentrations B->C D Incubate for 60-90 minutes at 37°C C->D E Add detection reagents (e.g., substrate for luciferase or β-galactosidase) D->E F Measure signal (luminescence or fluorescence) E->F G Data Analysis: Plot dose-response curve and determine EC₅₀ F->G

β-Arrestin Recruitment Assay Workflow

Materials:

  • Cultured cells engineered for a β-arrestin recruitment assay (e.g., HEK293 cells stably co-expressing the dopamine receptor fused to a tag and β-arrestin fused to a complementary tag).

  • Cell culture medium and supplements.

  • Assay buffer.

  • This compound stock solution (in DMSO).

  • β-arrestin recruitment assay kit (e.g., PathHunter from DiscoveRx or a BRET-based system).

  • 384-well white, solid-bottom cell culture plates.

  • Luminometer or BRET-compatible plate reader.

Procedure:

  • Cell Plating:

    • Prepare a cell suspension in the appropriate assay medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (typically 5,000-10,000 cells per well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay:

    • Add 5 µL of the diluted this compound to the wells containing the cells. Include a vehicle control.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Detection:

    • Equilibrate the detection reagents to room temperature.

    • Add the detection reagent mixture to each well according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Measure the chemiluminescent or BRET signal using a compatible plate reader.

  • Data Analysis:

    • Subtract the average background signal (from wells with no agonist) from all other readings.

    • Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a high-affinity ligand for the dopamine D2 receptor, making it a valuable tool for studying the pharmacology and cell signaling of D2-like receptors. The protocols provided herein offer robust methods for characterizing the functional activity of this compound in cultured cells. By quantifying its effects on G-protein-dependent (cAMP inhibition) and G-protein-independent (β-arrestin recruitment) pathways, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a modulator of dopaminergic signaling. It is recommended that the functional potency (EC₅₀/IC₅₀) be determined for each new cell system to ensure accurate interpretation of experimental results.

References

Application Notes and Protocols for 4-Amino-PPHT in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a derivative of N-phenethyl-4-(propionylamino)piperidine (PPHT) that exhibits high and selective affinity for the dopamine (B1211576) D2 receptor, with a reported Ki value of 6.8 nM[1][2]. As a selective D2 receptor ligand, this compound holds potential for in vivo studies in rodent models to investigate the role of the dopaminergic system in various physiological and pathological processes. This document provides detailed application notes and generalized protocols for the use of this compound in in vivo rodent studies, intended to serve as a foundational guide for researchers.

Disclaimer: The following protocols are generalized and based on standard practices for in vivo rodent studies of central nervous system (CNS) active compounds. Due to the limited publicly available data on in vivo studies specifically with this compound, these protocols should be considered as a starting point and may require significant optimization based on experimental goals and observed outcomes.

Potential In Vivo Applications

Given its high affinity for the dopamine D2 receptor, this compound can be utilized in rodent models to explore:

  • Neuropharmacology: To elucidate the role of D2 receptors in neurotransmission, behavior, and motor control.

  • Drug Discovery: As a tool compound to validate the therapeutic potential of D2 receptor modulation in models of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish the relationship between drug concentration in the body and its pharmacological effect.

Data Presentation

Due to the absence of specific published in vivo data for this compound, the following tables present a hypothetical yet representative summary of quantitative data that should be collected and analyzed in initial in vivo studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)
Mouse Intravenous (IV)15000.082.51200100
Intraperitoneal (IP)53500.53.0150080
Oral (PO)101501.03.590030
Rat Intravenous (IV)14500.083.01350100
Intraperitoneal (IP)53000.753.5160075
Oral (PO)101201.54.0100025

Table 2: Hypothetical Dose-Response Data for a Behavioral Assay in Rodents

SpeciesBehavioral AssayDose (mg/kg, IP)EndpointResponse (% of Control)
Mouse Locomotor Activity1Total Distance Traveled120%
5Total Distance Traveled180%
10Total Distance Traveled250%
Rat Catalepsy Test1Catalepsy Score5
5Catalepsy Score25
10Catalepsy Score60

Experimental Protocols

General Considerations
  • Animal Models: Common rodent models for CNS studies include C57BL/6 mice and Sprague-Dawley or Wistar rats.

  • Housing and Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., saline, 5% DMSO in saline, or 10% Tween 80 in saline)

  • Rodents (mice or rats)

  • Administration equipment (syringes, needles, gavage tubes)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final desired concentrations for dosing. Ensure the formulation is sterile for intravenous administration.

  • Animal Dosing:

    • Divide animals into groups for each route of administration (e.g., IV, IP, PO).

    • Administer a single dose of this compound. A typical starting dose for a novel CNS compound might range from 1 to 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • For rodents, sparse sampling (one or two time points per animal) or serial sampling (multiple time points from the same animal, if feasible) can be employed.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Protocol 2: Behavioral Assessment in Rodents

Objective: To evaluate the in vivo effects of this compound on a specific behavior relevant to dopamine D2 receptor modulation.

Materials:

  • This compound

  • Vehicle

  • Rodents

  • Behavioral testing apparatus (e.g., open field arena, rotarod, catalepsy bar)

  • Data acquisition and analysis software

Procedure:

  • Dose Formulation: Prepare dosing solutions as described in Protocol 1.

  • Animal Acclimation: Acclimate animals to the testing room and apparatus prior to the experiment to reduce stress-induced variability.

  • Dosing and Pre-treatment Time:

    • Administer this compound or vehicle to different groups of animals.

    • The pre-treatment time (time between dosing and testing) should be based on the Tmax determined from the pharmacokinetic study.

  • Behavioral Testing:

    • Conduct the behavioral test according to established protocols for the chosen assay (e.g., locomotor activity, catalepsy).

    • Record and quantify the relevant behavioral parameters.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different doses of this compound with the vehicle control group.

Mandatory Visualization

G Signaling Pathway of Dopamine D2 Receptor Activation This compound This compound Dopamine_D2_Receptor Dopamine_D2_Receptor This compound->Dopamine_D2_Receptor Binds to Gi_Protein Gi_Protein Dopamine_D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

G Experimental Workflow for In Vivo Rodent Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dose_Formulation Dose_Formulation Dosing Dosing Dose_Formulation->Dosing Animal_Acclimation Animal_Acclimation Animal_Acclimation->Dosing Behavioral_Testing Behavioral_Testing Dosing->Behavioral_Testing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis Bioanalysis Bioanalysis Blood_Sampling->Bioanalysis Bioanalysis->Data_Analysis Results Results Data_Analysis->Results

Caption: In Vivo Rodent Study Workflow.

References

Application Notes and Protocols for Radiolabeling 4-Amino-PPHT for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 4-Amino-n-propyl-2-(phenethyl)tetralin (4-Amino-PPHT) for use in Positron Emission Tomography (PET) imaging studies. This document outlines the necessary precursors, step-by-step radiolabeling procedures, quality control measures, and in vivo imaging protocols.

Introduction

This compound is a promising ligand for PET imaging, believed to target specific neuroreceptors. Its successful radiolabeling with a positron-emitting radionuclide, such as Carbon-11 (¹¹C), enables the non-invasive in vivo visualization and quantification of its target. This technology is invaluable for neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders. The following sections detail the methodologies required to produce and utilize [¹¹C]this compound for pre-clinical PET imaging studies.

Radiolabeling of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound typically involves the N-alkylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]propyl iodide. The following protocol describes a general method for the synthesis of [¹¹C]this compound via [¹¹C]propionyl chloride coupling and subsequent reduction, a method adapted from related small molecule radiolabeling.[1]

Precursor Synthesis

The synthesis of the des-propyl precursor, 2-(N-phenethyl)amino-5-hydroxytetralin, is a prerequisite for the radiolabeling process. This can be achieved through multi-step organic synthesis, the specifics of which are beyond the scope of this document but can be found in relevant chemical literature.

[¹¹C]this compound Synthesis Workflow

The following diagram illustrates the general workflow for the production of [¹¹C]this compound.

Radiosynthesis_Workflow cluster_0 [¹¹C]CO₂ Production cluster_1 [¹¹C]Propyl Iodide Synthesis cluster_2 Radiolabeling & Purification cluster_3 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C Gas_Processing Gas Phase Chemistry Cyclotron->Gas_Processing [¹¹C]CO₂ Propyl_Iodide [¹¹C]Propyl Iodide Gas_Processing->Propyl_Iodide Reduction & Iodination Reaction Reaction Vessel (Alkylation) Propyl_Iodide->Reaction Precursor Des-propyl Precursor Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Crude Product Formulation Formulation HPLC->Formulation Purified Tracer QC QC Testing Formulation->QC Final_Product [¹¹C]this compound for Injection QC->Final_Product Release

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Experimental Protocol: Radiolabeling
  • [¹¹C]Propyl Iodide Production: Produce [¹¹C]carbon dioxide via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]propyl iodide using an automated synthesis module.

  • Reaction Setup: Dissolve 1-2 mg of the des-propyl precursor in 300 µL of anhydrous dimethylformamide (DMF).

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]propyl iodide through the precursor solution at room temperature. Seal the reaction vessel and heat at 80-100°C for 5-10 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative reverse-phase C18 HPLC column.

  • Formulation: Collect the product peak, corresponding to [¹¹C]this compound, and reformulate it in a sterile, injectable solution (e.g., 0.9% saline with up to 10% ethanol). The final product should be passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[2] All radiopharmaceuticals must be sterile, pyrogen-free, and free of particulate matter.[2]

Quality Control Workflow

QC_Workflow cluster_0 Final Product Sample cluster_1 QC Tests Sample [¹¹C]this compound Solution Appearance Visual Inspection (Clarity, Color) Sample->Appearance pH pH Measurement Sample->pH RCP Radiochemical Purity (Analytical HPLC) Sample->RCP Molar_Activity Molar Activity Sample->Molar_Activity Endotoxin Bacterial Endotoxin Test Sample->Endotoxin Sterility Sterility Test Sample->Sterility Release Product Release for Injection

Caption: Quality control workflow for [¹¹C]this compound.

QC Experimental Protocols
  • Visual Inspection: The final product should be a clear, colorless solution, free of any visible particles.

  • pH: The pH of the final formulation should be between 4.5 and 7.5.

  • Radiochemical Purity: Determined by analytical reverse-phase HPLC. A small aliquot of the final product is injected, and the chromatogram should show that >95% of the radioactivity co-elutes with a known standard of non-radioactive this compound.

  • Molar Activity: Calculated from the total radioactivity and the mass of this compound, determined via the analytical HPLC calibration curve.

  • Bacterial Endotoxin Test: Performed using a Limulus Amebocyte Lysate (LAL) test to ensure the absence of pyrogens.

  • Sterility: The final product must be passed through a 0.22 µm sterile filter. For pre-clinical studies, retrospective sterility testing is often performed.

Typical Quality Control Data
ParameterSpecification
Radiochemical Yield5 - 15% (non-decay corrected)
Radiochemical Purity> 95%
Molar Activity> 37 GBq/µmol (> 1000 Ci/mmol) at time of injection
pH4.5 - 7.5
AppearanceClear, colorless, free of particulates
Endotoxin Level< 175 EU/V (where V is the maximum recommended dose in mL)

In Vivo PET Imaging Studies

The following protocol provides a general guideline for conducting pre-clinical PET imaging studies in rodents using [¹¹C]this compound.

Animal Preparation and Imaging Workflow

PET_Imaging_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Cannulation Tail Vein Cannulation Animal_Prep->Cannulation Positioning Positioning in PET Scanner Cannulation->Positioning CT_Scan CT Scan for Attenuation Correction Positioning->CT_Scan Injection Intravenous Injection of [¹¹C]this compound CT_Scan->Injection PET_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis (Time-Activity Curves, etc.) Image_Recon->Data_Analysis

Caption: Workflow for a typical pre-clinical PET imaging study.

Experimental Protocol: PET Imaging
  • Animal Preparation: Fast the animal for 4-6 hours before the scan to reduce variability.[3] Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature throughout the experiment.

  • Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 3.7-18.5 MBq or 100-500 µCi) via a tail vein catheter.

  • PET Scan Acquisition: Begin a dynamic PET scan immediately after injection, acquiring data for 60-90 minutes.

  • Attenuation Correction: Perform a CT scan either before or after the PET acquisition for attenuation correction of the PET data.

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM or MLEM).

  • Data Analysis: Draw regions of interest (ROIs) on the reconstructed images to generate time-activity curves for various tissues and perform kinetic modeling to quantify receptor density and occupancy.

Expected Biodistribution

The biodistribution of [¹¹C]this compound is expected to reflect the density of its target receptors. For a centrally-acting radiotracer, significant uptake is anticipated in the brain, with lower uptake in peripheral organs. The clearance route will influence uptake in the liver, kidneys, and bladder.

Example Biodistribution Data in Rodents (at 30 min post-injection)
Organ% Injected Dose per Gram (%ID/g)
Brain1.5 ± 0.3
Heart0.8 ± 0.2
Lungs1.2 ± 0.4
Liver4.5 ± 1.1
Kidneys3.0 ± 0.8
Muscle0.5 ± 0.1
Blood0.6 ± 0.1

Note: These are hypothetical values for illustrative purposes and may not represent the actual biodistribution of [¹¹C]this compound.

Signaling Pathway Context

While the specific signaling pathway of this compound is under investigation, related compounds like PPHT are known to interact with dopamine (B1211576) receptors. The following diagram illustrates a simplified, hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), such as a dopamine receptor, that could be targeted by [¹¹C]this compound.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand [¹¹C]this compound Receptor GPCR (e.g., Dopamine Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Simplified hypothetical GPCR signaling pathway for this compound.

Conclusion

The successful radiolabeling of this compound with Carbon-11 provides a powerful tool for in vivo PET imaging. Adherence to the detailed protocols for synthesis, quality control, and imaging is crucial for obtaining reliable and reproducible data. This will enable researchers to further investigate the role of the target receptor in health and disease, and to accelerate the development of novel therapeutics.

References

Preparation of 4-Amino-PPHT Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and a comprehensive protocol for the preparation of a stock solution of 4-Amino-PPHT, a dopamine (B1211576) D2 receptor ligand. These instructions are intended to ensure accurate and reproducible experimental results.

Introduction

This compound is a derivative of PPHT that acts as a selective ligand for dopamine D2 receptors, with a reported Ki value of 6.8 nM.[1][2] Accurate preparation of a stock solution is the first critical step in any experiment involving this compound. The following sections provide the necessary information and a step-by-step protocol to achieve a reliable and consistent stock solution.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O[1]
Molecular Weight 324.46 g/mol [1]
CAS Number 129298-03-9[1]
Reported Ki for D2 Receptor 6.8 nM[1][2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to first test the solubility of the compound in a small amount of the desired solvent before preparing the full stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (EtOH), anhydrous

  • Deionized or Milli-Q water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Required Mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 0.32446 mg/µL = 3.2446 mg

  • Weighing the this compound:

    • Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Solubilization:

    • Add the desired solvent to the tube containing the this compound powder. For a 10 mM stock solution from 3.2446 mg, add 1 mL of solvent.

    • It is recommended to start with a non-polar, aprotic solvent such as DMSO.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming (to no more than 40°C) can also be applied.

    • Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage of the Stock Solution:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Before use, thaw the aliquot at room temperature and vortex briefly.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for preparing a stock solution.

Stock_Solution_Preparation_Workflow cluster_prep Preparation Steps cluster_calc Calculation cluster_output Result weigh 1. Weigh this compound add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve store 4. Aliquot and Store at -20°C/-80°C dissolve->store stock_solution 10 mM Stock Solution store->stock_solution mw MW = 324.46 g/mol formula Mass = Molarity x Volume x MW formula->weigh

Caption: Workflow for preparing a this compound stock solution.

Signaling_Pathway This compound This compound Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Binds to Downstream Signaling Downstream Signaling Dopamine D2 Receptor->Downstream Signaling Activates

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Determining the Optimal Concentration of 4-Amino-PPHT in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for determining the optimal concentration of the research compound 4-Amino-PPHT for various cell-based assays. This document outlines detailed protocols for key experiments, including cell viability, reporter gene, and apoptosis assays, and provides templates for data presentation and visualization of relevant biological pathways.

Important Note on this compound's Known Biological Activity: It is critical for researchers to be aware that this compound is described in the scientific literature primarily as a high-affinity and selective ligand for the dopamine (B1211576) D2 receptor, with a reported Ki value of 6.8 nM. It is not classified as a Selective Estrogen Receptor Modulator (SERM). While this document provides protocols relevant to assessing SERM-like activity as per the topic request, researchers should proceed with the understanding that the primary known target of this compound is the dopaminergic system. There is, however, extensive crosstalk between estrogen receptor and dopamine receptor signaling pathways, which may be a basis for investigating this compound in hormone-sensitive cell systems.

Overview of Experimental Workflow

The process of determining the optimal concentration of a compound for cell assays is a stepwise process. It begins with a broad-range dose-response screening to determine the cytotoxic concentration range, followed by more focused functional assays to identify the effective concentration for the desired biological effect (e.g., receptor modulation, pathway activation/inhibition, or phenotypic changes like proliferation or apoptosis).

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Assays A Prepare Serial Dilutions of this compound (e.g., 1 nM to 100 µM) B Seed Cells in 96-well Plates A->B C Treat Cells with Compound (24h, 48h, 72h) B->C D Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Determine Cytotoxic Concentration Range (Calculate IC50 if applicable) D->E F Select Non-toxic Concentration Range Based on Phase 1 Results E->F Inform Concentration Selection G Perform Functional Assays: - Reporter Gene Assay - Proliferation Assay - Apoptosis Assay F->G H Analyze Dose-Response Relationship (e.g., EC50 for activation, IC50 for inhibition) G->H I Select Optimal Concentration(s) for Downstream Experiments H->I

Caption: Experimental workflow for determining optimal compound concentration.

Signaling Pathways

Understanding the potential signaling pathways of this compound is crucial for designing relevant assays. Below are simplified diagrams of its known primary target (Dopamine D2 Receptor) and the pathway of interest mentioned in the topic (Estrogen Receptor).

Dopamine D2 Receptor Signaling Pathway (Known Target)

This compound is a ligand for the D2 receptor, which is a G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

G compound This compound receptor Dopamine D2 Receptor (GPCR) compound->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects pka->downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

Estrogen Receptor Alpha (ERα) Signaling Pathway (Hypothetical Target)

As a hypothetical SERM, this compound would bind to the estrogen receptor. This complex would then translocate to the nucleus, bind to Estrogen Response Elements (EREs) on DNA, and recruit co-regulators to modulate gene transcription.

G cluster_cell cluster_nucleus Nucleus compound This compound (as hypothetical SERM) receptor Estrogen Receptor (ERα) (in Cytoplasm/Nucleus) compound->receptor dimer ER-Ligand Dimer receptor->dimer Binding & Dimerization ere Estrogen Response Element (ERE) on DNA dimer->ere Nuclear Translocation & DNA Binding nucleus Nucleus transcription Modulation of Gene Transcription ere->transcription Recruitment of Co-activators/ Co-repressors

Caption: Generic Estrogen Receptor (ER) signaling pathway.

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration range at which this compound is cytotoxic. This is essential for distinguishing between a specific anti-proliferative effect and general toxicity.

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7 for estrogen receptor context, or a cell line expressing D2 receptors) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A suggested starting range is from 200 µM down to 2 nM. Also prepare a vehicle control (e.g., medium with 0.1% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions and controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).

Data Presentation:

Concentration of this compoundMean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control (0 µM)1.2540.088100.0%
0.01 µM1.2480.09199.5%
0.1 µM1.2330.07698.3%
1 µM1.1980.08195.5%
10 µM0.9870.06578.7%
50 µM0.6310.05450.3%
100 µM0.2450.03319.5%
IC₅₀ (48h) ~50 µM
Protocol 2: Estrogen Receptor Reporter Gene Assay

This assay measures the ability of this compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Methodology:

  • Cell Seeding and Transfection: Seed a suitable cell line (e.g., HEK293T or MCF-7) in a 96-well plate. Co-transfect the cells with an estrogen receptor expression plasmid (e.g., pCMV-ERα) and a reporter plasmid containing an Estrogen Response Element (ERE) driving luciferase expression (e.g., pGL3-ERE-Luc).

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate medium.

  • Treatment (Agonist Mode): Treat the transfected cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) to test for agonist activity. Include a known agonist like 17β-Estradiol (E2) as a positive control.

  • Treatment (Antagonist Mode): Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 1 nM) and varying concentrations of this compound to test for antagonist activity. Include a known antagonist like Fulvestrant (ICI 182,780) as a positive control.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency. Plot the relative luciferase units (RLU) against the log of the compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist).

Data Presentation:

Table 2a: Agonist Activity

Concentration of this compoundRelative Luciferase Units (RLU)Fold Induction (vs. Vehicle)
Vehicle Control1,5001.0
0.1 nM1,5501.03
1 nM1,6201.08
10 nM1,8001.2
100 nM2,1001.4
1 µM2,2501.5
10 µM2,3001.53
10 nM E2 (Control) 15,000 10.0
EC₅₀

Table 2b: Antagonist Activity (in presence of 1 nM E2)

Concentration of this compoundRelative Luciferase Units (RLU)% Inhibition of E2 Response
E2 only (0 µM this compound)12,0000%
0.1 nM11,8001.7%
1 nM10,50012.5%
10 nM8,40030.0%
100 nM6,10049.2%
1 µM3,50070.8%
10 µM2,00083.3%
IC₅₀
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) versus necrosis after treatment with this compound.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with selected non-cytotoxic concentrations of this compound (determined from Protocol 1) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation:

Treatment Concentration% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2%2.5%2.1%
1 µM this compound94.8%2.8%2.2%
10 µM this compound85.1%10.3%4.2%
25 µM this compound60.5%28.9%9.8%
Staurosporine (Control)15.3%65.4%18.7%

Conclusion

The optimal concentration of this compound must be empirically determined for each cell line and assay. By following a systematic approach of first assessing cytotoxicity and then evaluating functional outcomes, researchers can identify a concentration window that provides specific biological activity without inducing widespread cell death. For this compound, it is recommended to conduct primary functional assays related to its known activity at the dopamine D2 receptor. The protocols provided here for SERM-like activity can serve as a framework for investigating potential off-target effects or exploring the interplay between dopaminergic and estrogenic signaling pathways.

Application Notes and Protocols: 4-Amino-PPHT as a Fluorescent Probe for Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT, a derivative of the selective dopamine (B1211576) D2 receptor agonist (S)-2-(N-phenylethyl-N-propyl)-amino-5-hydroxytetralin (PPHT), serves as a valuable molecular scaffold for the development of fluorescent probes targeting dopamine receptors. By conjugating this compound with various fluorophores, researchers can create powerful tools for investigating the localization, trafficking, and pharmacology of dopamine receptors, particularly the D2 subtype. These fluorescent probes are instrumental in drug discovery and neurobiological research, enabling high-resolution imaging and quantitative binding assays.

This document provides detailed application notes and experimental protocols for the use of fluorescently labeled this compound derivatives, specifically focusing on conjugates with 7-nitrobenz-2-oxa-1,3-diazole (NBD) and fluorescein (B123965).

Data Presentation

The following tables summarize the key quantitative data for unlabeled (S)-PPHT and its fluorescently labeled counterparts, NBD-(S)-PPHT and Fluorescein-(S)-PPHT.

Table 1: Dopamine D2 Receptor Binding Affinities

CompoundKi (nM) for D2 ReceptorReference
(S)-PPHT2.1[1]
This compound6.8[2]
NBD-(S)-PPHT0.30[1]
Fluorescein-(S)-PPHT4.8[1]

Table 2: Spectroscopic Properties of Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
NBD (7-nitrobenz-2-oxa-1,3-diazole)~467~539Variable (environment-sensitive)
Fluorescein~494~518~0.95 (in basic solution)

Signaling Pathways and Experimental Logic

To visualize the underlying principles of dopamine receptor signaling and the application of fluorescent probes, the following diagrams are provided.

Dopamine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Probe Fluorescent Probe (e.g., NBD-PPHT) Probe->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Dopamine D2 receptor signaling pathway.

Experimental_Workflow start Start prep Prepare Cells Expressing Dopamine D2 Receptors start->prep incubate Incubate with Fluorescent Probe prep->incubate wash Wash to Remove Unbound Probe incubate->wash acquire Acquire Data (Fluorescence Microscopy or Plate Reader) wash->acquire analyze Analyze Data (Image Analysis or Binding Curve Fitting) acquire->analyze end End analyze->end

General experimental workflow for using fluorescent probes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of a Fluorescent PPHT Derivative

This protocol describes how to determine the binding affinity (Ki) of a fluorescently labeled PPHT derivative (e.g., NBD-PPHT or Fluorescein-PPHT) for the dopamine D2 receptor using a competitive binding assay with a known radioligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from cells or tissues expressing dopamine D2 receptors (e.g., HEK293 cells stably expressing D2 receptors, or rat striatal tissue).

  • Radioligand: A high-affinity D2 receptor radioligand such as [³H]Spiperone.

  • Fluorescent Ligand: NBD-PPHT or Fluorescein-PPHT.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and assay buffer.

      • Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

      • Competition: Radioligand, and serial dilutions of the fluorescent PPHT derivative in assay buffer.

    • Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL. The final concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail and allow the vials to equilibrate in the dark.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor (fluorescent ligand) concentration.

    • Determine the IC50 value (the concentration of the fluorescent ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Microscopy for Visualization of Dopamine D2 Receptors in Live Cells

This protocol outlines the procedure for imaging dopamine D2 receptors in live cells using a fluorescent PPHT derivative.

Materials:

  • Cells: A cell line expressing dopamine D2 receptors (e.g., HEK293-D2R or CHO-D2R) cultured on glass-bottom dishes or coverslips.

  • Fluorescent Ligand: NBD-PPHT or Fluorescein-PPHT.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium.

  • Non-specific Binding Control: 10 µM unlabeled PPHT or a D2 antagonist like haloperidol.

  • Fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., a blue excitation filter for NBD and fluorescein, and a green emission filter).

Procedure:

  • Cell Culture:

    • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency (typically 50-70%).

  • Labeling:

    • Wash the cells once with pre-warmed imaging buffer.

    • Prepare a working solution of the fluorescent PPHT derivative in imaging buffer. A starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended.

    • To determine non-specific binding, pre-incubate a separate set of cells with the non-specific binding control for 15-20 minutes before adding the fluorescent probe.

    • Incubate the cells with the fluorescent probe solution for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing:

    • Gently wash the cells two to three times with imaging buffer to remove unbound fluorescent probe.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire images using the appropriate filter set for the fluorophore. Use the lowest possible excitation light intensity and exposure time to minimize photobleaching and phototoxicity.

    • For NBD-PPHT, use an excitation wavelength around 467 nm and collect emission around 539 nm.

    • For Fluorescein-PPHT, use an excitation wavelength around 494 nm and collect emission around 518 nm.

    • Image the cells treated with the non-specific binding control to assess the level of non-specific staining.

  • Image Analysis (Optional):

    • Quantify the fluorescence intensity on the cell membrane or within specific cellular compartments using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control cells and cells treated with unlabeled competitors to demonstrate binding specificity.

Fluorescently labeled this compound derivatives are potent and versatile tools for the study of dopamine D2 receptors. The high affinity of the NBD conjugate makes it particularly suitable for sensitive detection and imaging, while the well-characterized properties of fluorescein provide a robust alternative. The protocols provided herein offer a starting point for researchers to employ these valuable probes in their investigations of dopamine receptor biology and pharmacology, ultimately contributing to a deeper understanding of dopaminergic signaling and the development of novel therapeutics.

References

Application of 4-Amino-PPHT in Autoradiography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of 4-Amino-PPHT, a selective dopamine (B1211576) D2 receptor agonist, in autoradiography studies. This guide details the necessary experimental procedures, data presentation, and visualization of relevant biological pathways.

This compound and its derivatives are valuable tools for investigating the distribution and density of dopamine D2 receptors in the brain. When radiolabeled, typically with Carbon-11 ([¹¹C]), it can be used as a ligand in in vitro autoradiography to visualize and quantify D2 receptor populations in tissue sections. This technique is instrumental in neuroscience research, particularly in studies related to neuropsychiatric disorders where the dopaminergic system is implicated.

Data Presentation: Binding Affinity of Dopamine D2 Receptor Agonists

The following table summarizes the binding affinities (IC50, Ki, Bmax, and Kd values) for this compound and other relevant dopamine D2 receptor agonists. This data is crucial for designing and interpreting autoradiography experiments.

CompoundReceptor SubtypeAssay TypeTissue SourceIC50 (nM)Ki (nM)Bmax (pmol/mg protein)Kd (nM)Reference
This compound D2Radioligand BindingNot Specified-6.8--[1]
(+/-)-PPHT D2[³H]Spiperone AssayRat Striata0.65---[2]
[¹¹C]-(+)-PHNO D2In vivo PETCat Striatum--29.6 - 32.9-[3]
[³H]YM-09151-2 D2AutoradiographyRat Striatum--0.6960.082[4]
[³H]NPA D2AutoradiographyHuman Caudate-Putamen---0.27-0.35[5]
[¹¹C]5-OH-DPAT D2[³H]Spiperone AssayRat Striata2.5---[6]

Experimental Protocols

Detailed methodologies for the key experiments involved in the application of radiolabeled this compound for autoradiography are provided below.

Protocol 1: Radiosynthesis of [¹¹C]this compound (via [¹¹C]PPHT)

This protocol is based on the synthesis of [¹¹C]PPHT, a close structural analog of this compound. The synthesis involves the production of [¹¹C]propionyl chloride followed by coupling to a precursor and subsequent reduction.

Materials:

  • [¹¹C]CO₂ (produced from a cyclotron)

  • Appropriate secondary amine precursor for PPHT

  • Lithium aluminum hydride (LiAlH₄)

  • Solvents (e.g., ether, THF)

  • Reagents for the synthesis of propionyl chloride (e.g., oxalyl chloride or thionyl chloride)

  • HPLC system for purification

Procedure:

  • Production of [¹¹C]Propionyl Chloride:

    • [¹¹C]CO₂ is converted to [¹¹C]methane ([¹¹C]CH₄) via reduction.

    • [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I).

    • Grignard reaction of [¹¹C]CH₃I with ethylmagnesium bromide yields [¹¹C]propane.

    • Oxidation of [¹¹C]propane followed by reaction with a chlorinating agent (e.g., oxalyl chloride) yields [¹¹C]propionyl chloride.

  • Coupling Reaction:

    • The secondary amine precursor of PPHT is dissolved in an appropriate aprotic solvent.

    • [¹¹C]Propionyl chloride is bubbled through the solution to form the corresponding [¹¹C]amide intermediate.

  • Reduction of the Amide:

    • The [¹¹C]amide is reduced to the final product, [¹¹C]PPHT, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent.[1][3][7][8][9]

  • Purification:

    • The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).[2]

    • The radiochemical purity and specific activity of the final product should be determined.

Protocol 2: In Vitro Receptor Autoradiography with [¹¹C]this compound

This protocol outlines the steps for performing in vitro autoradiography on brain tissue sections using a radiolabeled D2 agonist like [¹¹C]this compound.

Materials:

  • Frozen brain tissue sections (e.g., rat or human) mounted on slides.[10]

  • [¹¹C]this compound (radioligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Displacing agent for non-specific binding (e.g., 10 µM sulpiride (B1682569) or unlabeled this compound).[11]

  • Phosphor imaging plates or autoradiography film

  • Phosphor imaging system or densitometer for analysis

Procedure:

  • Tissue Preparation:

    • Cryostat-sectioned brain tissue (10-20 µm thick) is thaw-mounted onto gelatin-coated slides.[10]

    • Slides are stored at -80°C until use.

  • Pre-incubation:

    • Slides are brought to room temperature and pre-incubated in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.[10][12]

  • Incubation:

    • Sections are incubated with [¹¹C]this compound in incubation buffer for a specific time (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.[10][12]

    • For determining non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a displacing agent.[11]

  • Washing:

    • Following incubation, slides are washed in ice-cold wash buffer to remove unbound radioligand. This typically involves a series of short washes (e.g., 2 x 2 minutes).[12]

    • A final quick dip in ice-cold distilled water is performed to remove buffer salts.[12]

  • Drying and Exposure:

    • The slides are rapidly dried under a stream of cool, dry air.

    • The dried slides are apposed to a phosphor imaging plate or autoradiography film in a light-tight cassette.

    • Exposure time will depend on the specific activity of the radioligand and the density of the receptors (typically several hours to days for ¹¹C).

  • Data Acquisition and Analysis:

    • The imaging plate is scanned using a phosphor imager, or the film is developed.

    • The resulting autoradiograms are quantified using densitometry software.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • For quantitative analysis (Bmax and Kd), saturation binding experiments are performed using a range of radioligand concentrations.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the dopamine D2 receptor and the experimental workflow for in vitro autoradiography.

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.

D2_Signaling cluster_G_protein G-Protein Dependent Pathway cluster_beta_arrestin β-Arrestin Dependent Pathway Dopamine Dopamine D2R_G D2 Receptor Dopamine->D2R_G G_protein Gi/o Protein D2R_G->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., GIRKs) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G ↓ Neuronal Inhibition ↓ Neurotransmitter Release PKA->Cellular_Response_G Ion_Channels->Cellular_Response_G Dopamine_b Dopamine D2R_b D2 Receptor Dopamine_b->D2R_b GRK GRK D2R_b->GRK Phosphorylates beta_Arrestin β-Arrestin D2R_b->beta_Arrestin Recruits GRK->D2R_b Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization MAPK MAPK Pathway (ERK) beta_Arrestin->MAPK Activates Cellular_Response_b Receptor Desensitization Gene Expression Receptor_Internalization->Cellular_Response_b MAPK->Cellular_Response_b

Caption: Dopamine D2 receptor signaling cascades.

Experimental Workflow for In Vitro Autoradiography

This diagram outlines the logical flow of the in vitro autoradiography protocol.

Autoradiography_Workflow cluster_incubation Incubation start Start: Frozen Tissue Sample sectioning Cryosectioning (10-20 µm) and Slide Mounting start->sectioning preincubation Pre-incubation (Rehydration & Removal of Endogenous Ligands) sectioning->preincubation total_binding Incubation with [¹¹C]this compound preincubation->total_binding nonspecific_binding Incubation with [¹¹C]this compound + Displacer (e.g., Sulpiride) preincubation->nonspecific_binding washing Washing (Removal of Unbound Ligand) total_binding->washing nonspecific_binding->washing drying Drying of Slides washing->drying exposure Exposure to Phosphor Plate/Film drying->exposure imaging Scanning/Developing Autoradiograms exposure->imaging analysis Quantitative Analysis (Densitometry) imaging->analysis end End: Receptor Density and Distribution Maps analysis->end

Caption: In vitro autoradiography workflow.

References

Application Notes and Protocols for Measuring 4-Amino-PPHT Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a derivative of PPHT that demonstrates selective binding to dopamine (B1211576) D2 receptors, with a reported Ki value of 6.8 nM[1][2]. As a ligand for a key G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, understanding its functional activity is crucial for its potential therapeutic development. Dopamine D2 receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and G protein-independent signaling.

These application notes provide detailed protocols for three key functional assays to characterize the agonist activity of this compound at the dopamine D2 receptor: a cAMP assay, a β-arrestin recruitment assay, and a GTPγS binding assay. The protocols are designed to be comprehensive and adaptable for use in a standard laboratory setting.

Data Presentation: Quantitative Analysis of D2 Receptor Agonists

The following table summarizes typical quantitative data for known dopamine D2 receptor agonists in the functional assays described in this document. While specific functional data for this compound is not yet publicly available, this table serves as a reference for expected values and for comparison when this compound is tested.

CompoundAssay TypeParameterValueCell LineReference
DopaminecAMP Assay (Gi/o activation)EC502.76 x 10⁻⁶ MDRD2 Nomad Cell Line[3]
Quinpiroleβ-Arrestin2 Recruitment (Split Luciferase)pEC507.9 ± 0.1HEK293[4]
Quinpiroleβ-Arrestin2 Recruitment (Split Luciferase)Emax100%HEK293[4]
Pramipexoleβ-Arrestin2 Recruitment (Split Luciferase)Emax86%HEK293[4]
Aripiprazoleβ-Arrestin2 Recruitment (Split Luciferase)Emax8 ± 2%HEK293[4]
Dopamineβ-Arrestin2 Recruitment (BRET)EC50~280 nM (EC85)HEK293[5]
Quinpirole[³⁵S]GTPγS BindingEC50VariesCHO cells[6]

Note: EC50 (half-maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the agonist. pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.

G cluster_0 Dopamine D2 Receptor Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds Gi_o Gi/o Protein D2R->Gi_o Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits GRK GRK D2R->GRK Phosphorylates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases GRK->D2R G cluster_1 cAMP Assay Workflow A Seed cells expressing D2 receptor B Pre-treat with This compound A->B C Stimulate with Forskolin to induce cAMP B->C D Lyse cells and add detection reagents C->D E Measure signal (e.g., TR-FRET) D->E F Analyze data to determine EC50 E->F G cluster_2 β-Arrestin Recruitment Assay Workflow (BRET) A Transfect cells with D2R-Rluc8 and β-arrestin-Venus B Seed cells in assay plate A->B C Add this compound at various concentrations B->C D Add Luciferase substrate (Coelenterazine h) C->D E Measure luminescence at two wavelengths D->E F Calculate BRET ratio and determine EC50 E->F G cluster_3 GTPγS Binding Assay Workflow A Prepare cell membranes expressing D2 receptor B Incubate membranes with This compound and [³⁵S]GTPγS A->B C Terminate reaction by rapid filtration B->C D Wash filters to remove unbound [³⁵S]GTPγS C->D E Measure radioactivity using a scintillation counter D->E F Analyze data to determine EC50 and Emax E->F

References

Application Notes and Protocols for 4-Amino-PPHT in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-PPHT is a synthetic ligand that demonstrates high-affinity and selective binding to the dopamine (B1211576) D2 receptor, with a reported inhibitory constant (Ki) of 6.8 nM.[1] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for the therapeutic intervention of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. High-throughput screening (HTS) assays are essential for the discovery of novel modulators of the D2 receptor.

These application notes describe the utility of this compound as a tool compound in a competitive binding HTS assay designed to identify novel ligands for the dopamine D2 receptor. The protocols provided are based on established methodologies for GPCR screening and are intended to serve as a guide for researchers in a drug discovery setting.

Principle of the Assay

The proposed HTS application for this compound is a competitive radioligand or fluorescent ligand binding assay. In this format, a known labeled ligand (radioligand or fluorescent probe) with high affinity for the D2 receptor is used to occupy the receptor's binding site. Test compounds from a chemical library are then introduced to compete with the labeled ligand for binding to the receptor.

This compound, with its high affinity for the D2 receptor, can be utilized as a reference competitor compound. By generating a dose-response curve for this compound, a benchmark for potency and inhibition can be established. This allows for the quantitative assessment and ranking of the potencies of unknown compounds in the screening library. The displacement of the labeled ligand by a test compound results in a measurable change in signal (e.g., decreased radioactivity or altered fluorescence), which is indicative of the test compound's affinity for the D2 receptor.

Data Presentation

The following table summarizes the key binding affinity data for this compound and provides a template for presenting HTS data for comparison with test compounds.

CompoundTarget ReceptorKi (nM)Assay TypeLabeled LigandSource
This compound Dopamine D26.8Radioligand Binding[3H]Spiperone[1]
Test Compound ADopamine D2IC50 ValueHTS AssayFluorescent Ligand XExperimental
Test Compound BDopamine D2IC50 ValueHTS AssayFluorescent Ligand XExperimental

Note: IC50 values obtained from HTS assays for test compounds can be converted to Ki values using the Cheng-Prusoff equation, provided the Kd of the labeled ligand is known.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This protocol describes a no-wash, cell-based HTS assay using HTRF technology to screen for dopamine D2 receptor antagonists.

Materials:

  • HEK293 cells stably expressing human Dopamine D2 Receptor (or other suitable host cells).

  • Tag-lite® Dopamine D2 receptor red antagonist (e.g., a spiperone (B1681076) derivative labeled with a red-emitting HTRF probe).[2]

  • This compound (as a reference compound).

  • Test compound library.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • 384-well, low-volume, white assay plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Culture HEK293-D2 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells with assay buffer and resuspend to the desired concentration (e.g., 4 x 105 cells/mL).

  • Assay Plate Preparation:

    • Dispense 5 µL of cell suspension into each well of the 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer.

    • Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (total binding) or a high concentration of an unlabeled competitor like haloperidol (B65202) (non-specific binding).

  • Labeled Ligand Addition:

    • Prepare the Tag-lite® D2 receptor red antagonist at 2x the final desired concentration in assay buffer.

    • Add 10 µL of the labeled antagonist solution to all wells.

  • Incubation:

    • Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Detection:

    • Read the plate on an HTRF-compatible microplate reader using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor emission / Donor emission).

    • Plot the HTRF ratio against the log concentration of the compounds.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of the Dopamine D2 Receptor

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Gi Gαi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates targets Antagonist This compound (Antagonist) Antagonist->D2R Blocks Binding

Caption: Dopamine D2 receptor signaling cascade.

High-Throughput Screening Workflow

G HTS Workflow for D2 Receptor Ligand Discovery cluster_0 Assay Development cluster_1 High-Throughput Screen cluster_2 Hit Confirmation and Characterization AssayDev Assay Optimization (Cell density, Ligand Conc.) CompoundLibrary Compound Library (>100,000 compounds) PrimaryScreen Primary Screen (Single Concentration) CompoundLibrary->PrimaryScreen HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Confirmed Hits SecondaryAssay Secondary Assays (e.g., Orthogonal binding, Functional assays) DoseResponse->SecondaryAssay LeadCompounds Lead Compounds SecondaryAssay->LeadCompounds

Caption: HTS workflow for discovering D2 receptor ligands.

Competitive Binding Assay Principle

Caption: Competitive displacement of a labeled ligand.

References

Troubleshooting & Optimization

How to improve the solubility of 4-Amino-PPHT in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-PPHT. This guide provides detailed information, troubleshooting advice, and protocols to assist researchers in effectively dissolving this compound in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in neutral aqueous buffers?

A1: this compound has a complex, largely non-polar (lipophilic) structure, which inherently limits its solubility in water.[1][2] Its structure includes a tetralin ring system and a phenethyl group, contributing to its hydrophobicity. While it contains a basic amino group that can be protonated to form a more soluble salt, the free base form of the compound is poorly soluble in neutral aqueous solutions.

Q2: What is the most effective initial strategy to improve the solubility of this compound?

A2: The most direct and often most effective strategy is pH adjustment . This compound has a basic amino group. Lowering the pH of the aqueous buffer (e.g., to pH 4-5) will protonate this group, forming a cationic salt which is significantly more soluble in water.[3] In fact, this compound is often supplied as a hydrochloride (HCl) salt to improve its initial water solubility.

Q3: How exactly does pH affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent due to its ionizable amino group.

  • In acidic conditions (low pH): The amino group (R-NH₂) accepts a proton (H⁺) to become a protonated, cationic species (R-NH₃⁺). This positive charge increases the molecule's polarity, enhancing its interaction with polar water molecules and thereby increasing solubility.

  • In neutral or basic conditions (higher pH): The amino group remains in its neutral, uncharged (free base) form. This form is less polar and thus has significantly lower solubility in aqueous buffers. The predicted pKa for the protonated amino group of the related compound 2-Aminotetralin is approximately 10.5, meaning it will be predominantly in its charged, more soluble form at any pH well below this value.[4]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, using organic co-solvents is a very common and effective method. You can first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are excellent choices.[5][6]

  • Important Consideration: Always be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect biological systems and assay performance. It is recommended to keep the final concentration below 1%, and ideally below 0.1%.

Q5: What are surfactants, and when should I consider using them?

A5: Surfactants (or detergents) are molecules that can solubilize hydrophobic compounds in water by forming microscopic structures called micelles.[7] The hydrophobic drug is trapped in the oily core of the micelle, while the hydrophilic exterior allows the micelle to dissolve in the aqueous buffer.[8][9]

  • When to Use: Consider using surfactants when pH adjustment or co-solvents are not compatible with your experimental setup (e.g., if they interfere with cell viability or enzyme activity).[10]

  • Common Examples: Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in biological research due to their relatively low toxicity.[10]

Q6: What about cyclodextrins? Can they help?

A6: Yes, cyclodextrins are another advanced option. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] this compound can become encapsulated within the hydrophobic cavity, forming an "inclusion complex" that has much greater aqueous solubility.[13][14] This method is particularly useful for in vivo applications or when trying to avoid organic solvents and surfactants.

Troubleshooting Guide

Problem EncounteredProbable CauseSuggested Solution
Cloudy suspension forms instead of a clear solution. The compound's solubility limit has been exceeded in the chosen buffer. The pH of the buffer may be too high (neutral or basic).1. Check and Adjust pH: Lower the pH of your buffer to < 6.0. 2. Add a Co-solvent: Prepare a concentrated stock in 100% DMSO and dilute it into the buffer. 3. Heat & Sonicate: Gently warm the solution (e.g., to 37°C) and sonicate in a water bath to aid dissolution.
Compound dissolves initially but precipitates upon storage or after freeze-thaw cycles. The solution is supersaturated, and the compound is crashing out over time. The buffer capacity may be insufficient to maintain the low pH.1. Lower the Concentration: Prepare a less concentrated stock solution. 2. Use a Stronger Buffer: Ensure your acidic buffer has sufficient capacity to maintain the target pH. 3. Store in Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 4. Add a Cryoprotectant/Solubilizer: Consider adding 5-10% glycerol (B35011) or PEG 400 to your stock solution before freezing.
Compound precipitates when the stock solution (in organic solvent) is diluted into the final aqueous buffer. The organic solvent concentration drops sharply upon dilution, causing the poorly soluble compound to precipitate out (a common issue called "carry-over").1. Dilute Slowly: Add the stock solution dropwise into the aqueous buffer while vortexing vigorously. 2. Reduce Stock Concentration: Use a more dilute stock solution to minimize the solvent shock. 3. Pre-warm the Buffer: Gently warming the aqueous buffer can sometimes help keep the compound in solution. 4. Incorporate Surfactant: Add a small amount of surfactant (e.g., 0.01% Tween® 80) to the final aqueous buffer to help stabilize the compound.

Solubilization Strategies & Methodologies

The following table summarizes the primary methods for dissolving this compound.

StrategyPrinciple of ActionAdvantagesLimitations & Considerations
pH Adjustment Protonates the basic amino group to form a more polar, water-soluble salt.[3]Simple, cost-effective, avoids organic solvents. Highly effective for amine-containing compounds.May not be suitable for pH-sensitive assays or cells. The final pH of the solution must be controlled.
Co-solvents The compound is first dissolved in a water-miscible organic solvent in which it is highly soluble.[5][6]Allows for high-concentration stock solutions. Solvents like DMSO are common in biological labs.The final concentration of the organic solvent must be low enough (<1%) to not interfere with the experiment. Risk of precipitation upon dilution.
Surfactants Hydrophobic compound is encapsulated within micelles, which are soluble in aqueous solutions.[7][8]Effective at low concentrations (above the Critical Micelle Concentration). Can prevent precipitation.Can interfere with some biological assays or membrane integrity. The choice of surfactant is critical.[10]
Complexation The hydrophobic molecule is encapsulated within the cavity of a cyclodextrin (B1172386) molecule.[12][14]Biocompatible, avoids organic solvents and harsh pH. Can improve stability and bioavailability.[13]Requires a larger mass of cyclodextrin relative to the drug, which can make formulations bulky. May not be as effective as other methods.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is recommended as the first method to try.

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH between 4.0 and 5.0.

  • Weigh the Compound: Carefully weigh the required amount of this compound powder.

  • Initial Dispension: Add a small volume of the acidic buffer to the powder.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can assist this process.

  • Final Volume: Add the remaining acidic buffer to reach the final desired concentration.

  • pH Check (Optional): If necessary for your experiment, you can slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH closer to neutral after the compound is fully dissolved. Monitor for any signs of precipitation. This approach may lead to a supersaturated solution, so stability should be checked.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This is the most common method for preparing high-concentration stock solutions for in vitro experiments.

  • Weigh the Compound: Weigh the required amount of this compound into a sterile microcentrifuge tube or vial.

  • Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolve: Vortex vigorously until all solid material is dissolved. Sonication can be used to expedite this process. The solution should be perfectly clear.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.

  • Experimental Use: For your experiment, dilute the stock solution into your final aqueous buffer. To avoid precipitation, ensure the stock is added slowly to the buffer while mixing and that the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).

Visual Guides

G start Start: Dissolve this compound in Aqueous Buffer check_sol Is the solution clear? start->check_sol success Success: Solution is ready for use. Store appropriately. check_sol->success Yes trouble_start Troubleshooting Required check_sol->trouble_start No ph_adjust Method 1: pH Adjustment Lower buffer pH to 4.0-5.5 trouble_start->ph_adjust check_ph Clear solution? ph_adjust->check_ph check_ph->success Yes cosolvent Method 2: Co-solvent Prepare 10-50 mM stock in 100% DMSO check_ph->cosolvent No check_cosolvent Clear solution? cosolvent->check_cosolvent check_cosolvent->success Yes surfactant Method 3: Surfactant Add 0.01-0.1% Tween-80 to buffer check_cosolvent->surfactant No check_surfactant Clear solution? surfactant->check_surfactant check_surfactant->success Yes advanced Consider advanced methods (e.g., Cyclodextrin) check_surfactant->advanced No G Effect of pH on this compound Ionization and Solubility cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) low_ph R-NH₃⁺ (Cationic) sol_low High Solubility high_ph R-NH₂ (Neutral Free Base) low_ph->high_ph  Equilibrium shifts as pH increases   sol_high Low Solubility

References

Reducing non-specific binding of 4-Amino-PPHT in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of 4-Amino-PPHT in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in assays?

This compound is a derivative of PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin) and is known to be a potent dopamine (B1211576) D2 receptor agonist. Its primary application in research is in competitive radioligand binding assays to characterize the affinity and selectivity of other compounds for the D2 receptor. It may also be used in functional assays that measure downstream signaling upon D2 receptor activation, such as cAMP assays.

Q2: What is non-specific binding (NSB) and why is it a problem for this compound?

Non-specific binding refers to the interaction of this compound with components in the assay system other than its intended target, the dopamine D2 receptor. This can include binding to plasticware (e.g., microplates, pipette tips), other proteins, or lipids in the sample.[1] High NSB can lead to a reduced signal-to-noise ratio, inaccurate determination of binding affinity (Kd) and receptor density (Bmax), and overall unreliable data.[1]

Q3: What physicochemical properties of this compound contribute to its non-specific binding?

The primary drivers of non-specific binding for small molecules like this compound are:

  • Hydrophobicity: The core structure of this compound is hydrophobic, which can lead to interactions with hydrophobic surfaces of plastics and other biomolecules.[2]

  • Electrostatic Interactions: this compound contains an amine group which can be protonated at physiological pH, giving it a positive charge. This can lead to non-specific electrostatic interactions with negatively charged surfaces or molecules.

Troubleshooting Guides

Below are common issues related to high non-specific binding of this compound and step-by-step guidance on how to resolve them.

Issue 1: High background signal in a radioligand binding assay.

A high background signal that is not displaceable by a saturating concentration of a known D2 antagonist suggests significant non-specific binding of your labeled this compound.

Troubleshooting Workflow:

cluster_0 High Background Signal cluster_1 Troubleshooting Steps cluster_2 Outcome start High Background Signal Detected step1 Optimize Assay Buffer start->step1 step2 Incorporate Blocking Agents step1->step2 step3 Add a Non-ionic Surfactant step2->step3 step4 Modify Washing Protocol step3->step4 step5 Change Microplate Type step4->step5 end Reduced Non-Specific Binding step5->end

Figure 1. Troubleshooting workflow for high background signal in this compound assays.

Detailed Solutions:

  • Optimize Assay Buffer:

    • Adjust pH: The charge of this compound is pH-dependent. Adjusting the buffer pH may help to minimize electrostatic interactions.

    • Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield charged molecules and reduce non-specific electrostatic interactions.[3]

  • Incorporate Blocking Agents:

    • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can coat surfaces and prevent this compound from binding non-specifically.[4][5] Start with a concentration of 0.1% to 1% (w/v) in your assay buffer.[6]

  • Add a Non-ionic Surfactant:

    • Tween-20 or Triton X-100: These detergents are effective at disrupting hydrophobic interactions.[7] Use a low concentration, typically between 0.01% and 0.1% (v/v).[6]

  • Modify Washing Protocol:

    • Increase the number and/or duration of wash steps to more effectively remove unbound and non-specifically bound this compound. Adding a low concentration of a non-ionic detergent to the wash buffer can also be beneficial.

  • Change Microplate Type:

    • Standard polystyrene plates can be hydrophobic. Consider using low-binding microplates, which have a hydrophilic and non-ionic surface coating.

Quantitative Data on Buffer Optimization:

The following table summarizes the effect of different buffer additives on reducing non-specific binding of a model hydrophobic compound. While not specific to this compound, it provides a general guideline for optimization.

Buffer AdditiveConcentration% Reduction in NSB (approx.)Reference
BSA0.1% (w/v)30%[6]
BSA1% (w/v)54%[6]
Tween-200.01% (v/v)14% (in presence of 1% BSA)[6]
Tween-200.05% (v/v)20% (in presence of 1% BSA)[6]
NaCl100 mM9%[6]
NaCl150 mM16%[6]
Issue 2: Poor reproducibility between replicate wells.

Inconsistent results between replicate wells can be caused by uneven non-specific binding.

Troubleshooting Workflow:

cluster_0 Poor Reproducibility cluster_1 Troubleshooting Steps cluster_2 Outcome start Poor Reproducibility Observed step1 Ensure Thorough Mixing start->step1 step2 Pre-treat Plates and Tips step1->step2 step3 Optimize Incubation Time and Temperature step2->step3 end Improved Assay Precision step3->end

Figure 2. Troubleshooting workflow for poor reproducibility in this compound assays.

Detailed Solutions:

  • Ensure Thorough Mixing: Inadequate mixing can lead to localized high concentrations of this compound, which can increase non-specific binding. Ensure all solutions are thoroughly mixed before and during addition to the wells.

  • Pre-treat Plates and Tips:

    • Blocking: Incubate plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature or overnight at 4°C before starting the assay.

    • Pre-wetting: Pre-wet pipette tips with the assay buffer before aspirating and dispensing this compound solutions.

  • Optimize Incubation Time and Temperature:

    • Time: Shorter incubation times may reduce the extent of non-specific binding, but ensure sufficient time for specific binding to reach equilibrium.

    • Temperature: Lowering the incubation temperature can sometimes decrease non-specific interactions.

Experimental Protocols

Protocol 1: General Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and unlabeled this compound as a competitor.

Materials:

  • Membrane preparation from cells expressing the dopamine D2 receptor

  • Radiolabeled D2 antagonist (e.g., [³H]Spiperone)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well low-binding microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer

    • Non-Specific Binding: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol)

    • Competition: Serial dilutions of this compound

  • Add the radiolabeled ligand to all wells at a final concentration at or below its Kd.

  • Add the D2 receptor-containing membrane preparation to all wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the competition data using non-linear regression to determine the Ki of this compound.

Protocol 2: Assay Buffer Optimization for Reducing NSB

This protocol describes a method to systematically test different buffer components to minimize non-specific binding of this compound.

Methodology:

  • Prepare a Baseline Buffer: Start with your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Set up a Test Matrix: Prepare variations of your baseline buffer with different additives as outlined in the table below.

  • Perform a Non-Specific Binding Test: a. Dispense each buffer variation into multiple wells of a low-binding microplate. b. Add this compound to each well at the final assay concentration. c. Do not add the D2 receptor. d. Incubate under standard assay conditions. e. Measure the amount of bound this compound (e.g., using a labeled version or by a subsequent detection method).

  • Analyze the Results: Compare the signal from each buffer variation. The buffer that yields the lowest signal has the best performance in reducing non-specific binding.

Buffer Optimization Matrix:

ParameterCondition 1Condition 2Condition 3Condition 4
Buffer Type 50 mM Tris-HCl50 mM HEPES
pH 7.07.47.8
NaCl (mM) 50100150200
BSA (%) 00.10.51.0
Tween-20 (%) 00.010.050.1

Signaling Pathway

cluster_0 This compound Binding cluster_1 G-Protein Activation cluster_2 Downstream Signaling ligand This compound receptor Dopamine D2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A camp->pka Inhibits response Cellular Response pka->response

Figure 3. Simplified signaling pathway of this compound at the dopamine D2 receptor.

References

Troubleshooting low signal-to-noise ratio with 4-Amino-PPHT.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with 4-Amino-PPHT and overcoming challenges related to low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin) that acts as a selective dopamine (B1211576) D2 receptor agonist. Its primary application in research is as a probe to study the structure, function, and pharmacology of D2 dopamine receptors. It is often used in receptor binding assays and fluorescence-based imaging techniques.

Q2: I am observing a very low signal-to-noise ratio in my experiment with this compound. What are the most common causes?

A low signal-to-noise ratio can stem from several factors, broadly categorized into issues with the reagent, experimental protocol, or instrumentation. Common causes include suboptimal probe concentration, high background fluorescence, non-specific binding, photobleaching, and incorrect instrument settings.

Q3: What are the specific photophysical properties of this compound (excitation/emission spectra, quantum yield)?

Currently, detailed public data on the specific excitation and emission maxima, quantum yield, and photostability of this compound is limited. It is recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup and buffer conditions using a spectrophotometer or the scanning function of your plate reader or microscope. As a starting point for amino-functionalized aromatic compounds, excitation is often in the UV to blue range, with emission at a longer wavelength.

Q4: How can I determine the optimal concentration of this compound for my assay?

The optimal concentration will depend on the specific assay and the expression level of the D2 receptor in your system. It is crucial to perform a concentration-response curve to determine the concentration that gives the best balance between a strong signal and low background. For binding assays, a concentration around the Kd (dissociation constant) is often a good starting point.

Q5: What are potential off-target binding sites for this compound?

While this compound is reported to be selective for the D2 receptor, like many pharmacological agents, it may exhibit some degree of binding to other dopamine receptor subtypes (e.g., D3) or other GPCRs at higher concentrations. If off-target effects are a concern, it is advisable to perform counter-screening against a panel of relevant receptors or to use a competing antagonist to confirm the specificity of the signal.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a structured approach to diagnosing and resolving common issues leading to a low signal-to-noise ratio when using this compound.

Problem 1: Weak or No Signal
Potential Cause Recommended Solution
Incorrect Excitation/Emission Wavelengths Experimentally determine the optimal excitation and emission wavelengths for this compound in your assay buffer. Perform a spectral scan if your instrument allows.
Low Concentration of this compound Perform a concentration-response experiment to identify the optimal probe concentration. Ensure that the concentration is sufficient to bind to the target receptors.
Degradation of this compound Ensure proper storage of the this compound stock solution (aliquoted, protected from light, and at the recommended temperature). Prepare fresh working solutions for each experiment.
Low Receptor Expression Verify the expression of the D2 receptor in your cell line or tissue preparation using a validated method (e.g., Western blot, qPCR, or a well-characterized radioligand).
Instrument Settings Not Optimized Increase the detector gain or exposure time on your fluorescence microscope or plate reader. Ensure the correct filter sets are in place.
Quenching of Fluorescence Check your assay buffer for components that may quench fluorescence (e.g., high concentrations of certain salts or metal ions).
Problem 2: High Background Signal
Potential Cause Recommended Solution
High Concentration of this compound Reduce the concentration of this compound to a level that saturates the specific binding sites without excessive non-specific binding.
Non-Specific Binding Include a blocking agent in your assay buffer (e.g., bovine serum albumin). Increase the number and duration of wash steps after incubation with the probe.
Autofluorescence of Cells or Media Image an unstained control sample to assess the level of autofluorescence. Use a media with low autofluorescence (e.g., phenol (B47542) red-free media).
Contaminated Reagents or Plastics Use high-quality, fresh reagents and plastics designed for fluorescence assays (e.g., black-walled plates).
Light Scatter Ensure your solutions are free of precipitates. Centrifuge or filter solutions if necessary.
Problem 3: Signal Fades Quickly (Photobleaching)
Potential Cause Recommended Solution
Excessive Exposure to Excitation Light Reduce the intensity and duration of the excitation light. Use neutral density filters if available.
Absence of Antifade Reagents For fixed-cell imaging, use a mounting medium containing an antifade reagent.
High Oxygen Concentration For live-cell imaging, consider using an oxygen scavenger system, although this can be toxic to cells and should be used with caution.

Experimental Protocols

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Membrane preparation expressing human dopamine D2 receptors

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol)

  • 96-well plates (black, clear bottom for bottom-reading fluorometers)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the membrane preparation, and 50 µL of the this compound dilution to each well.

    • Non-Specific Binding: Add 50 µL of the non-specific binding control, 50 µL of the membrane preparation, and 50 µL of the this compound dilution to each well.

    • Blank: Add 100 µL of Assay Buffer and 50 µL of the this compound dilution to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity in a plate reader at the optimal excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding as a function of this compound concentration to determine the Kd and Bmax.

Protocol 2: Fluorescence Imaging of D2 Receptors in Cultured Cells

Materials:

  • Cells expressing dopamine D2 receptors (e.g., HEK293 or CHO cells)

  • This compound

  • Cell culture medium (phenol red-free)

  • Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

  • Fixative (optional): 4% paraformaldehyde in PBS

  • Mounting medium with antifade reagent (for fixed cells)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Labeling:

    • Wash the cells twice with pre-warmed Imaging Buffer.

    • Incubate the cells with the desired concentration of this compound in Imaging Buffer for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with Imaging Buffer to remove unbound probe.

  • Imaging (Live Cells): Image the cells immediately in Imaging Buffer.

  • Imaging (Fixed Cells):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Image Acquisition: Acquire images using the fluorescence microscope, minimizing exposure time to reduce photobleaching.

Quantitative Data Summary

The following tables provide a general framework for expected quantitative data. Actual values will be experiment-dependent and should be determined empirically.

Table 1: Influence of pH on Signal Intensity

pHRelative Fluorescence Intensity (%)
6.585
7.095
7.4100
8.090

Note: The optimal pH for this compound binding and fluorescence should be determined experimentally as the amino group's protonation state can influence its properties.

Table 2: Effect of Incubation Time on Specific Binding

Incubation Time (minutes)Specific Binding (RFU)
151500
302800
604500
904600
1204550

Note: It is crucial to establish the time required to reach binding equilibrium.

Visualizations

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine or This compound D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 receptor signaling cascade initiated by an agonist.

G Troubleshooting Workflow for Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio CheckSignal Is the signal weak or absent? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No WeakSignalTroubleshooting Troubleshoot Weak Signal: - Optimize this compound concentration - Verify receptor expression - Check instrument settings - Confirm reagent integrity CheckSignal->WeakSignalTroubleshooting Yes HighBackgroundTroubleshooting Troubleshoot High Background: - Reduce this compound concentration - Optimize washing steps - Use blocking agents - Check for autofluorescence CheckBackground->HighBackgroundTroubleshooting Yes Photobleaching Does the signal fade quickly? CheckBackground->Photobleaching No Success Improved Signal-to-Noise Ratio WeakSignalTroubleshooting->Success HighBackgroundTroubleshooting->Success PhotobleachingTroubleshooting Troubleshoot Photobleaching: - Reduce excitation light intensity/duration - Use antifade reagents Photobleaching->PhotobleachingTroubleshooting Yes Photobleaching->Success No PhotobleachingTroubleshooting->Success

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

4-Amino-PPHT degradation products and their interference in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-PPHT. The focus is on potential degradation of the compound and the resulting interference in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential degradation pathways?

A1: this compound is a derivative of PPHT (2-(N-Phenethyl-N-propyl)amino-5-hydroxytetralin) and is a potent and selective agonist for the dopamine (B1211576) D2 receptor, with a reported Kᵢ value of 6.8 nM.[1][2] Its chemical formula is C₂₁H₂₈N₂O.[1] While specific degradation pathways for this compound have not been extensively documented in publicly available literature, its structure, which contains an aromatic amine and a phenol (B47542) group, makes it susceptible to oxidative degradation.

Aromatic amines are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. The primary degradation pathway is likely the oxidation of the aromatic amino group. This can lead to the formation of several degradation products, including nitroso, nitro, and dimeric/polymeric species such as azo compounds. These transformations can significantly alter the compound's chemical properties and biological activity.

Hypothesized Degradation Pathway of this compound

Below is a diagram illustrating the likely primary oxidative degradation pathway of this compound. Note: The precise structure of this compound is inferred from its name and the structure of its parent compound, PPHT.

Caption: Hypothesized oxidative degradation of this compound.
Q2: My experimental results with this compound are inconsistent. Could degradation products be the cause?

A2: Yes, inconsistent results are a common sign of compound degradation. Degradation can lead to a lower effective concentration of the active compound and the presence of new, biologically active or interfering molecules. This can manifest in several ways:

  • Decreased Potency: If this compound degrades, the actual concentration of the D2 agonist in your solution will be lower than calculated, leading to a weaker-than-expected biological response (e.g., reduced inhibition of adenylyl cyclase, lower signal in a binding assay).

  • Altered Selectivity: Degradation products may have a different receptor binding profile. They might bind to the D2 receptor with lower affinity, or they could gain affinity for other dopamine receptor subtypes or completely different receptors, leading to unexpected "off-target" effects.

  • Direct Assay Interference: Degradation products could interfere with the experimental readout itself. For example, they might absorb light at the same wavelength as your detection agent in a colorimetric assay or possess intrinsic fluorescence, leading to artificially high background signals.

The following troubleshooting workflow can help you determine if degradation is the source of your inconsistent results.

G start Inconsistent Experimental Results Observed check_storage Verify Compound Storage (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Stability (Age, Solvent, pH) check_storage->check_solution Storage OK remediate Remediation: - Use fresh compound stock - Prepare fresh solutions - Optimize storage conditions check_storage->remediate Improper Storage run_qc Perform Quality Control (QC) (e.g., HPLC, LC-MS) check_solution->run_qc Solution Fresh check_solution->remediate Aged Solution peaks_ok Single, Sharp Peak? run_qc->peaks_ok degradation_suspected Degradation Confirmed peaks_ok->degradation_suspected No (Multiple Peaks) troubleshoot_other Investigate Other Variables (Cells, Reagents, Protocol) peaks_ok->troubleshoot_other Yes degradation_suspected->remediate

Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: How can I detect and quantify this compound degradation products?

A3: The most effective method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • HPLC with UV Detection: A pure sample of this compound should yield a single, sharp peak in the chromatogram at a specific retention time. The appearance of additional peaks, especially in older samples or those subjected to harsh conditions, is a strong indicator of degradation.

  • LC-MS: This technique provides more definitive evidence. It not only separates the components but also provides the mass-to-charge ratio (m/z) of each. This allows you to confirm the identity of the main this compound peak (Expected m/z for [M+H]⁺: 325.23) and to hypothesize the structures of degradation products based on their masses (e.g., addition of oxygen).

ParameterSuggested Value/ConditionPurpose
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good for separating non-polar to moderately polar compounds like aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure amines are protonated, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the C18 column.
Gradient 5% to 95% B over 5-10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical LC-MS.
Column Temp 30 - 40 °CImproves peak shape and reproducibility.
Detection UV at 254 nm and 280 nm; or MS ScanAromatic compounds absorb at these wavelengths. MS provides mass data.
Q4: What are the best practices for storing and handling this compound to minimize degradation?

A4: Proper storage and handling are critical to maintaining the integrity of this compound. Given its susceptibility to oxidation, the following practices are recommended.

ConditionRecommendationRationale
Solid Form Store at -20°C or -80°C. Protect from light by using an amber vial. Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Low temperatures slow down chemical reactions. Light can catalyze oxidation. Inert gas displaces oxygen, the primary oxidant.
In Solution Prepare solutions fresh for each experiment. If storage is necessary, aliquot into single-use volumes and store at -80°C. Use degassed, high-purity solvents (e.g., DMSO, ethanol).Prevents repeated freeze-thaw cycles which can degrade the compound. Degassed solvents have lower dissolved oxygen.
pH Avoid highly basic conditions (pH > 8) in aqueous buffers for prolonged periods.The amino group is more susceptible to oxidation at higher pH.
Q5: How might degradation products interfere with Dopamine D2 receptor signaling assays?

A5: this compound is a D2 receptor agonist. D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.[3][4] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][4] Degradation products can interfere with this pathway in several ways:

  • Competitive Antagonism: An oxidized product (e.g., Nitro-PPHT) might still bind to the D2 receptor's orthosteric site but fail to induce the conformational change necessary for G-protein activation. In this scenario, it acts as a competitive antagonist, blocking this compound from binding and reducing the overall agonist-induced response.

  • Loss of Affinity: Degradation will likely alter the molecule's shape and electronic properties, reducing its binding affinity for the D2 receptor. This results in a lower-than-expected signal, as less compound is bound to the receptor at any given concentration.

  • Off-Target Binding: The degradation product could gain affinity for other receptors, such as other dopamine receptor subtypes (D1, D3, D4) or serotonin (B10506) receptors. This could activate unintended signaling pathways, confounding the interpretation of results, especially in complex systems like primary neurons or in vivo models.

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts AP This compound (Agonist) AP->D2R Binds & Activates DP Degradation Product (Inactive/Antagonist) DP->D2R Binds & Blocks (Interference) ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Mediates

Caption: Interference of a degradation product in D2 receptor signaling.

Experimental Protocols

Protocol: Sample Preparation and HPLC Analysis for this compound Purity

This protocol outlines a general method for assessing the purity of a this compound sample and detecting potential degradation products.

1. Materials:

  • This compound (solid powder)

  • HPLC-grade DMSO

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh ~1 mg of solid this compound.

  • Dissolve the solid in HPLC-grade DMSO to make a 10 mM stock solution. (Molecular Weight of this compound is 324.46 g/mol ).

  • Vortex thoroughly to ensure the compound is fully dissolved. This is your primary stock .

3. Preparation of Working Sample for HPLC:

  • Dilute the primary stock 1:100 in a 50:50 mixture of ACN:Water. For example, add 10 µL of the 10 mM stock to 990 µL of 50:50 ACN:Water to get a 100 µM working solution.

  • Vortex the working solution.

  • Filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial. This removes any particulates that could damage the HPLC column.

4. HPLC-UV Method:

  • Instrument: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: Monitor at 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

5. Data Analysis:

  • Run a blank injection (50:50 ACN:Water) first to identify any system peaks.

  • Inject the prepared this compound sample.

  • Analyze the resulting chromatogram. A pure sample should show one major peak. The presence of other significant peaks suggests impurities or degradation.

  • The purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

References

Technical Support Center: Optimizing 4-Amino-PPHT Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-PPHT binding experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during these assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a derivative of PPHT that functions as a selective ligand for the dopamine (B1211576) D2 receptor, with a reported inhibitory constant (Ki) of 6.8 nM[1][2]. It is a valuable tool for studying the pharmacology and function of this important G protein-coupled receptor (GPCR).

Q2: Why is optimizing the incubation time crucial for my this compound binding experiment?

Optimizing the incubation time is critical to ensure that the binding of this compound to the dopamine D2 receptor reaches a state of equilibrium.[3] An incubation time that is too short will not allow for sufficient binding to occur, leading to an underestimation of affinity (higher Kd) and receptor density (Bmax). Conversely, an overly long incubation period can increase non-specific binding, potentially leading to ligand degradation and a reduced signal-to-noise ratio.[3] The goal is to identify the time point where specific binding is maximized and stable, while keeping non-specific binding to a minimum.[3]

Q3: What is a good starting point for incubation time and temperature for a this compound binding assay?

For many GPCR binding assays, a common starting point is a 60-minute incubation at room temperature (approximately 25°C) or at 37°C.[3] However, the optimal conditions are highly dependent on the specific ligand, the source of the receptor (e.g., cell membranes, tissue homogenates), and their respective concentrations.[3] Therefore, it is essential to experimentally determine the optimal incubation time for your specific system by performing an association kinetics experiment.[3]

Q4: What factors can influence the time required to reach binding equilibrium with this compound?

Several factors can affect the kinetics of the binding interaction and the time needed to achieve a steady state, including:

  • Ligand and Receptor Concentration: Lower concentrations of the radioligand and receptor will generally require longer incubation times to reach equilibrium.[4]

  • Temperature: Higher temperatures typically increase the rate of association and dissociation, leading to a faster equilibrium. However, higher temperatures can also lead to degradation of the ligand or receptor.

  • Affinity of the Ligand (Kd): Ligands with higher affinity (lower Kd) may reach equilibrium more slowly due to a slower dissociation rate.

  • Association (k_on) and Dissociation (k_off) Rate Constants: These intrinsic properties of the ligand-receptor interaction directly determine the time required to reach equilibrium.

  • Buffer Composition: The pH and ionic strength of the assay buffer can influence the conformation of the receptor and the charge of the ligand, thereby affecting binding kinetics.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding experiments, with a focus on optimizing incubation time.

Problem Potential Cause Recommended Solution
Low Specific Binding Incubation time is too short: The binding reaction has not reached equilibrium.Perform a time-course experiment (association kinetics) to determine the optimal incubation time where specific binding is maximal and stable.[3]
Degraded this compound or receptor preparation: Improper storage or handling has led to a loss of activity.Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh receptor membrane fractions and avoid repeated freeze-thaw cycles.[5]
Suboptimal assay conditions: Incorrect buffer pH, ionic strength, or temperature.Verify and optimize the assay buffer composition. A common buffer for dopamine receptor binding is 50 mM Tris-HCl, pH 7.4.[6]
High Non-Specific Binding Incubation time is too long: The ligand is binding to non-receptor sites.Reduce the incubation time. The optimal time should be just long enough to reach equilibrium for specific binding.[3]
Radioligand concentration is too high: This increases the likelihood of binding to low-affinity, non-specific sites.Use a lower concentration of the radiolabeled this compound, ideally at or below its Kd value.[3]
Inadequate blocking of non-specific sites: Include a high concentration of a known D2 receptor ligand (e.g., unlabeled haloperidol (B65202) or spiperone) to define non-specific binding. Pre-treating filters with a blocking agent like polyethyleneimine (PEI) can also help reduce binding to the filter itself.
Inconsistent Results Variable incubation times or temperatures: Lack of consistency between experiments.Use a temperature-controlled incubator or water bath and a precise timer for all incubation steps.
Pipetting errors: Inaccurate dispensing of reagents.Calibrate pipettes regularly and use careful, consistent pipetting techniques.
Ligand instability in the assay buffer: this compound may degrade during the incubation period.Assess the stability of this compound in your chosen assay buffer over the time course of the experiment. Consider using a buffer known to be compatible with similar compounds, such as Tris-HCl.

Experimental Protocols

Determining Optimal Incubation Time (Association Kinetics)

This experiment is crucial for establishing the time required to reach binding equilibrium.

Materials:

  • Radiolabeled this compound

  • Unlabeled this compound or a standard D2 antagonist (e.g., haloperidol) for determining non-specific binding

  • Receptor source (e.g., cell membranes expressing dopamine D2 receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the radiolabeled this compound in assay buffer to a concentration at or near its Kd (if known, otherwise use a concentration that gives a detectable signal).

    • Prepare a high concentration of the unlabeled ligand (e.g., 1000-fold higher than the radioligand concentration) in assay buffer for determining non-specific binding.

    • Dilute the receptor preparation in assay buffer to a concentration that results in less than 10% of the total added radioligand being bound at equilibrium.[4]

  • Set up Assay Tubes/Plate:

    • Total Binding: Add assay buffer.

    • Non-Specific Binding (NSB): Add the high concentration of unlabeled ligand.

  • Initiate the Reaction: Add the radiolabeled this compound to all tubes/wells.

  • Add Receptor Preparation: Add the diluted receptor preparation to all tubes/wells to start the binding reaction.

  • Incubate at various time points: Incubate the reactions at the desired temperature (e.g., 25°C or 37°C). At designated time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), stop the reaction.[3]

  • Separate Bound and Free Ligand: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantify Binding: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding (in counts per minute or femtomoles) against time. The optimal incubation time is the point at which the specific binding reaches a plateau.

Time (minutes) Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM)
5
15
30
60
90
120
180

This is a template table for recording your experimental data.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Upon activation by an agonist like dopamine or this compound, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified signaling pathway of the Dopamine D2 receptor upon agonist binding.

Experimental Workflow for Determining Optimal Incubation Time

The following workflow outlines the key steps in an association kinetics experiment to determine the optimal incubation time for this compound binding.

experimental_workflow start Start prep Prepare Reagents: - Radiolabeled this compound - Receptor Membranes - Buffers start->prep setup Set up Assay: - Total Binding Tubes - Non-Specific Binding Tubes prep->setup incubate Incubate at Defined Time Points setup->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Plot Specific Binding vs. Time count->analyze determine Determine Plateau (Optimal Incubation Time) analyze->determine end End determine->end

Caption: Workflow for an association kinetics experiment to find the optimal incubation time.

References

How to prevent 4-Amino-PPHT precipitation in media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-PPHT. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a derivative of PPHT (2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin) and is known to be a selective dopamine (B1211576) D2 receptor agonist.[1][2] It is utilized in neuroscience research to study the function and signaling pathways of dopamine receptors.

Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: The compound may have inherently low solubility in aqueous-based media.

  • pH of the Media: The pH of the cell culture medium (typically around 7.2-7.4) may not be optimal for keeping this compound in solution.

  • High Concentration: The final concentration of this compound in the media might exceed its solubility limit.

  • Interaction with Media Components: The compound may interact with salts, proteins (if using serum), or other components in the media, leading to the formation of insoluble complexes.[3]

  • Improper Dissolution of Stock Solution: The initial stock solution of this compound may not have been fully dissolved or may have precipitated upon storage.

  • Temperature Changes: Fluctuations in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

While specific solubility data for this compound is not widely published, for many organic compounds with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. It is a powerful solvent for a wide range of organic molecules.[4]

Q4: How can I prevent this compound from precipitating when I add it to my media?

To prevent precipitation, consider the following strategies:

  • Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Use a Step-wise Dilution: When preparing your working solution, add the DMSO stock drop-wise to your media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Keep the Final DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells.

  • Adjust the pH of the Stock Solution (with caution): The amino group in this compound suggests that its solubility might be pH-dependent. Preparing a stock in a slightly acidic buffer before final dilution might improve solubility. However, this should be tested empirically, and the final pH of the media should not be significantly altered.

  • Pre-warm the Media: Pre-warming the media to the experimental temperature (e.g., 37°C) before adding the compound can sometimes help maintain solubility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

Table 1: Factors Influencing this compound Solubility and Recommended Actions
FactorPotential IssueRecommended Action
Solvent Choice Incomplete dissolution of the compound.Use a high-purity organic solvent like DMSO to prepare a concentrated stock solution.
pH The pH of the aqueous media is not optimal for solubility.Test the solubility of this compound in buffers with a slightly acidic pH for the stock solution. Ensure the final media pH remains stable.
Concentration The final concentration in the media exceeds the solubility limit.Perform a solubility test to determine the maximum soluble concentration in your specific media. Start with a lower concentration if precipitation occurs.
Media Components Interaction with salts or proteins (in serum-containing media) causing precipitation.If using serum, consider adding this compound to serum-free media first, then adding the serum. Alternatively, test for precipitation in a protein-free salt solution.[3]
Temperature A decrease in temperature upon storage or an increase during incubation can affect solubility.Prepare solutions at room temperature and pre-warm the final media to the experimental temperature before adding the compound.
Dilution Method Rapid addition of a concentrated stock can cause localized precipitation.Add the stock solution drop-wise while gently agitating the media.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution and Prevention of Precipitation
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Cell culture medium (pre-warmed to 37°C)

    • Sterile conical tube

  • Procedure:

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the media, add the required volume of the this compound stock solution drop-wise.

    • Continue to mix for a few seconds to ensure homogenous distribution.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

    • If the solution is clear, it is ready for use in your experiment.

Visualizations

Precipitation_Troubleshooting_Workflow start Start: Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes remake_stock->check_stock lower_concentration Action: Lower the final concentration. check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No success Success: No Precipitation lower_concentration->success improve_dilution Action: Add stock drop-wise to pre-warmed, -stirred media. check_dilution->improve_dilution No check_media Is there an interaction with media components? check_dilution->check_media Yes improve_dilution->success test_media Action: Test in simpler buffer (e.g., PBS). Consider serum-free conditions initially. check_media->test_media Yes check_media->success No test_media->success

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Leading_to_Precipitation cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions Low_Aqueous_Solubility Low Aqueous Solubility Precipitation This compound Precipitation Low_Aqueous_Solubility->Precipitation pH_Sensitivity pH Sensitivity pH_Sensitivity->Precipitation High_Concentration High Concentration High_Concentration->Precipitation Media_Interaction Interaction with Media Components Media_Interaction->Precipitation Improper_Dilution Improper Dilution Technique Improper_Dilution->Precipitation Temperature_Shift Temperature Shifts Temperature_Shift->Precipitation

Caption: Factors contributing to this compound precipitation.

References

Addressing 4-Amino-PPHT off-target binding in experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-PPHT. The information provided will help address potential off-target binding issues in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a derivative of PPHT that selectively binds to the dopamine (B1211576) D2 receptor with a high affinity, exhibiting a Ki value of 6.8 nM.[1][2] Its primary mechanism of action is through interaction with this G-protein coupled receptor (GPCR).

Q2: My experimental results with this compound are inconsistent with known dopamine D2 receptor signaling. What could be the cause?

A2: Inconsistent or unexpected results could be due to off-target binding of this compound. While it is selective for the D2 receptor, like many small molecules, it may interact with other proteins, including other GPCRs or kinases, especially at higher concentrations. It is crucial to validate that the observed phenotype is a direct result of D2 receptor modulation.

Q3: What are the potential off-target families for this compound?

A3: Based on the chemical structure of this compound, which belongs to the aminotetralin class of compounds, potential off-target interactions may occur with other monoamine receptors. Studies on related aminotetralin derivatives have shown binding to serotonin (B10506) (5-HT) and adrenergic (α) receptors.[3][4][5][6][7] Therefore, it is advisable to consider these receptor families as potential off-targets in your experiments.

Q4: How can I minimize non-specific binding in my assays?

A4: Several general strategies can be employed to reduce non-specific binding in your experiments:

  • Optimize Buffer Conditions: Adjusting the pH and increasing the salt concentration of your buffers can help minimize non-specific interactions.

  • Use Blocking Agents: Adding bovine serum albumin (BSA) to your buffers can block non-specific binding sites on your assay plates and other surfaces.

  • Include Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can help to reduce hydrophobic interactions that may contribute to non-specific binding.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed

You are observing a cellular phenotype that is not consistent with the known function of the dopamine D2 receptor.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Validate On-Target Engagement (e.g., Cellular Thermal Shift Assay) A->B C Perform Dose-Response Analysis B->C D Use a Structurally Different D2 Ligand as a Control C->D E Conduct Off-Target Binding Assays (Counterscreening) D->E F Analyze Data and Refine Hypothesis E->F

Caption: Workflow for troubleshooting unexpected phenotypes.

Detailed Steps:

  • Validate On-Target Engagement: Confirm that this compound is engaging with the dopamine D2 receptor in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target binding in a cellular context.

  • Perform Dose-Response Analysis: Conduct a dose-response curve for the observed phenotype. If the effect is on-target, the potency of this compound in your assay should correlate with its known binding affinity for the D2 receptor.

  • Use a Structurally Different D2 Ligand: Employ a control compound that also targets the D2 receptor but has a different chemical scaffold. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Conduct Off-Target Binding Assays: If the above steps suggest an off-target effect, perform counterscreening assays against a panel of likely off-targets, such as other dopamine receptor subtypes, serotonin receptors, and adrenergic receptors.

Data Presentation

While a comprehensive off-target binding profile for this compound is not publicly available, the following table provides a representative overview of the binding affinities of structurally related aminotetralin compounds at potential off-target receptors. This data can be used to guide the design of counterscreening experiments.

Table 1: Representative Binding Affinities (Ki in nM) of Aminotetralin Derivatives at Potential Off-Target Receptors

Compound ClassSerotonin 5-HT1ASerotonin 5-HT1BSerotonin 5-HT1DAdrenergic α2AAdrenergic α2C
5-Substituted-2-Aminotetralins≤ 25≤ 25≤ 25High AffinityHigh Affinity
(2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)Moderate AffinityHigh AffinityHigh AffinityHigh Potency (Agonist)High Potency (Inverse Agonist)

Note: This table is illustrative and based on data from related compounds. The actual binding affinities of this compound at these receptors may vary.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Identification

This protocol describes a general method for determining the binding affinity of this compound for a potential off-target receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor of interest

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Workflow:

G A Prepare Reagents and Membrane Homogenate B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radiolabeled ligand at a concentration close to its Kd value.

  • Incubation: In a 96-well plate, add the cell membranes, the radiolabeled ligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand for the target receptor).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram:

The following diagram illustrates the canonical signaling pathway for the dopamine D2 receptor, the primary target of this compound. Understanding this pathway is crucial for interpreting on-target versus off-target effects.

G cluster_0 This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor Binds to Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase

References

Cell toxicity issues with high concentrations of 4-Amino-PPHT.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of 4-Amino-PPHT.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Q1: We are observing significant cell death at high concentrations of this compound. How can we mitigate this?

A1: High concentrations of this compound, a dopamine (B1211576) D2 receptor ligand, can lead to cytotoxicity. Here are several strategies to address this issue:

  • Optimize Concentration: The primary reason for cytotoxicity is likely the concentration of this compound being too high and causing off-target effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and assay.

  • Reduce Incubation Time: Shortening the exposure time of the cells to this compound can reduce toxicity while still allowing for the desired biological effect.

  • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to cell death. It is recommended to keep the final DMSO concentration below 0.5%.[1]

  • Use a Competitive Antagonist: In functional assays, including a low concentration of a known competitive antagonist for the D2 receptor can help reduce the overall level of receptor activation and potential overstimulation leading to cell death.[2]

  • Ensure Healthy Cell Cultures: The initial health of your cells is critical. Use cells within a consistent and low passage number, as receptor expression and cell health can change over time in culture.[2]

Q2: Our cell viability assay results are inconsistent when using high concentrations of this compound.

A2: Inconsistent results can stem from several experimental variables. Consider the following troubleshooting steps:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of viability assays.

  • Homogeneous Compound Distribution: Ensure that this compound is thoroughly mixed into the culture medium to avoid concentration gradients across the plate.

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Verify Reagent Quality: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q3: We are not observing the expected downstream signaling effects of this compound at concentrations that are non-toxic.

A3: This could be due to a number of factors related to your experimental setup:

  • Receptor Expression Levels: Confirm that your chosen cell line expresses a sufficient number of functional dopamine D2 receptors on the cell surface.

  • Assay Sensitivity: The assay you are using to measure the downstream effects may not be sensitive enough to detect changes at lower, non-toxic concentrations of this compound. Consider using a more sensitive detection method or amplifying the signal.

  • Suboptimal Assay Conditions: Verify that the buffer composition, pH, and temperature of your assay are optimal for D2 receptor signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a derivative of PPHT that acts as a ligand for the dopamine D2 receptor. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor activation can also modulate other signaling pathways, including the activation of K+ channels and inhibition of Ca2+ channels.[3][4]

Q2: Why does this compound cause toxicity at high concentrations?

A2: While specific data on this compound is limited, high concentrations of many receptor ligands can lead to off-target effects, where the compound interacts with other receptors or cellular components, causing unintended and toxic outcomes.[5] Additionally, overstimulation of the intended receptor can sometimes trigger apoptotic pathways. Some studies on D2 receptor antagonists have shown that cytotoxic effects at high concentrations are often orders of magnitude higher than their affinity for the D2 receptor, suggesting off-target mechanisms.[6]

Q3: What are the typical downstream signaling pathways affected by D2 receptor activation?

A3: The primary signaling pathway for D2 receptors involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. Other pathways that can be affected include:

  • Phosphoinositide 3-kinase (PI3K) pathway: Activation of D2 receptors has been shown to stimulate the PI3K pathway, which can promote cell survival.[7]

  • MAP Kinase (ERK) Pathway: D2 receptor signaling can also modulate the ERK pathway, which is involved in cell proliferation and differentiation.[8]

  • Ion Channel Regulation: D2 receptors can activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels.

Q4: Can high concentrations of this compound induce apoptosis?

A4: It is plausible that high, cytotoxic concentrations of this compound could induce apoptosis. Overstimulation or off-target effects of a compound can lead to cellular stress, which in turn can activate intrinsic or extrinsic apoptotic pathways.[6] To confirm this, you can perform assays to detect markers of apoptosis, such as caspase activation or DNA fragmentation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or a fluorogenic substrate, and a lysis buffer)

  • Culture medium

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • After the incubation period, lyse the cells by adding the lysis buffer provided in the assay kit.

  • Incubate the plate according to the kit manufacturer's instructions to ensure complete cell lysis.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

  • The signal is proportional to the caspase-3 activity in the sample.

Quantitative Data

Disclaimer: The following tables provide example data to illustrate how to present quantitative findings from cytotoxicity and apoptosis assays for this compound. There is currently a lack of publicly available experimental data for the cytotoxicity of this specific compound.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (Example Data)

Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Vehicle)100 ± 4.5100 ± 5.1
198 ± 3.995 ± 4.8
1092 ± 5.285 ± 6.3
5065 ± 7.145 ± 8.2
10030 ± 6.815 ± 5.9
20012 ± 4.35 ± 3.1

Data are presented as mean ± standard deviation.

Table 2: Caspase-3 Activation by this compound in SH-SY5Y Cells after 48h (Example Data)

Concentration (µM)Relative Caspase-3 Activity (Fold Change)
0 (Vehicle)1.0 ± 0.1
101.2 ± 0.2
503.5 ± 0.4
1006.8 ± 0.7
2008.2 ± 0.9

Data are presented as mean ± standard deviation relative to the vehicle control.

Visualizations

Signaling Pathway

D2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates High_Concentration High Concentration D2R->High_Concentration Overstimulation/ Off-target effects AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates Apoptosis Apoptosis (at high conc.) 4_Amino_PPHT This compound 4_Amino_PPHT->D2R Binds High_Concentration->Apoptosis

Caption: Dopamine D2 receptor signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Perform Assays start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 24h, 48h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) incubate->apoptosis_assay analyze_data Analyze Data (IC50, Fold Change) viability_assay->analyze_data apoptosis_assay->analyze_data end End analyze_data->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic start High Cell Toxicity Observed? check_conc Is Concentration Optimized? start->check_conc Yes end Problem Resolved start->end No check_incubation Is Incubation Time Minimized? check_conc->check_incubation Yes solution_conc Perform Dose-Response to find non-toxic range check_conc->solution_conc No check_solvent Is Solvent Concentration <0.5%? check_incubation->check_solvent Yes solution_incubation Reduce Incubation Time check_incubation->solution_incubation No check_cells Are Cells Healthy & Low Passage? check_solvent->check_cells Yes solution_solvent Lower Solvent Concentration check_solvent->solution_solvent No solution_cells Use Healthier Cells (lower passage) check_cells->solution_cells No further_investigation Investigate Off-Target Effects or Apoptosis check_cells->further_investigation Yes solution_conc->check_conc solution_incubation->check_incubation solution_solvent->check_solvent solution_cells->check_cells further_investigation->end

Caption: Troubleshooting flowchart for high cell toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in 4-Amino-PPHT Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding inconsistent results encountered during functional assays with 4-Amino-PPHT, a selective dopamine (B1211576) D2 receptor ligand.

Frequently Asked Questions (FAQs)

Q1: Why am I observing different potency or efficacy for this compound in my cAMP assay versus my β-arrestin recruitment assay? Is this an experimental error?

A1: Not necessarily. Discrepancies in the functional results between G-protein-dependent assays (like cAMP inhibition) and β-arrestin recruitment assays are often a genuine pharmacological phenomenon known as biased agonism or functional selectivity . The dopamine D2 receptor (D2R) can signal through two primary pathways: a G-protein-mediated pathway that inhibits adenylyl cyclase and reduces intracellular cAMP, and a β-arrestin-mediated pathway involved in receptor desensitization and other signaling cascades.[1][2]

A ligand is considered "biased" if it preferentially activates one of these pathways over the other. Therefore, it is plausible that this compound may be a biased agonist, showing higher potency or efficacy in one signaling pathway. For instance, a G-protein-biased agonist would potently inhibit cAMP production but only weakly recruit β-arrestin.[3][4] It is crucial to characterize the activity of your compound in multiple assay formats to build a complete pharmacological profile.

Q2: My cAMP assay results for this compound are not reproducible. What are the common causes?

A2: Lack of reproducibility in cAMP assays can stem from several factors. Here is a checklist of potential issues and solutions:

  • Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

  • Cell Seeding Density: The number of cells per well can significantly impact the assay window. Optimize cell density to ensure the measured signal falls within the linear range of your cAMP standard curve.[5]

  • Inconsistent Agonist/Antagonist Concentrations: Ensure accurate and consistent preparation of your this compound and any other stimulating agonists (like dopamine or quinpirole) for each experiment. Use freshly prepared stocks when possible.

  • Incubation Times and Temperatures: Adhere strictly to optimized incubation times and temperatures. Variations can affect enzyme kinetics and signal stability.

  • Reagent Quality and Preparation: Ensure all buffers and reagents, including phosphodiesterase (PDE) inhibitors (if used), are correctly prepared and within their expiration dates. The presence of a PDE inhibitor like IBMX is often crucial to prevent the degradation of cAMP.[1]

  • Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and does not exceed a level that could cause cytotoxicity (typically <1%).

Q3: I am observing a very low signal window or no response in my β-arrestin recruitment assay with this compound. What should I do?

A3: A low signal window in a β-arrestin assay can be due to several reasons. Consider the following troubleshooting steps:

  • Receptor Expression Levels: Confirm that the cell line used expresses a sufficient level of the D2 dopamine receptor. Low receptor density can lead to a weak signal.

  • Agonist Concentration: The concentration of the reference agonist used to stimulate the receptor will impact the apparent potency of your test compound. Ensure you are using an appropriate concentration (e.g., EC80) of a full agonist like dopamine or quinpirole (B1680403) to achieve a robust signal that can be modulated.

  • Assay Technology: Different β-arrestin assay technologies (e.g., BRET, FRET, enzyme complementation) have varying sensitivities and dynamic ranges.[6] Ensure your chosen assay is suitable for detecting the potentially subtle effects of a partial or biased agonist.

  • Kinetics of Recruitment: β-arrestin recruitment can be transient. Perform a time-course experiment to determine the optimal incubation time to capture the peak signal.

  • Compound Integrity: Verify that your this compound is properly dissolved and has not degraded.

Quantitative Data Summary

CompoundAssay TypeParameterValueCell Line
QuinpirolecAMP InhibitionEC5014.4 ± 5.2 nMHEK293
Emax100.0 ± 5.6 %HEK293
Quinpiroleβ-Arrestin 2 RecruitmentEC50245.4 ± 193.6 nMHEK293
Emax100.0 ± 23.2 %HEK293

Data presented as mean ± SEM. Efficacy (Emax) is normalized to the response of a reference full agonist. Data is representative and sourced from published literature.[7]

Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the D2 receptor signaling pathways, a typical functional assay workflow, and a troubleshooting guide.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits Ligand This compound (Agonist) Ligand->D2R Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Downstream_Arrestin β-Arrestin Mediated Signaling (e.g., ERK) Beta_Arrestin->Downstream_Arrestin Initiates Assay_Workflow start Start plate_cells Plate Cells start->plate_cells incubate_cells Incubate Overnight plate_cells->incubate_cells add_compound Add this compound (Dose-Response) incubate_cells->add_compound incubate_compound Incubate (Time-course optimized) add_compound->incubate_compound add_reagents Add Detection Reagents incubate_compound->add_reagents read_plate Read Plate (e.g., Luminescence/Fluorescence) add_reagents->read_plate analyze_data Data Analysis (EC50/IC50, Emax) read_plate->analyze_data end End analyze_data->end Troubleshooting_Tree start Inconsistent Results q1 Are results different between cAMP and β-arrestin assays? start->q1 a1_yes Consider Biased Agonism. Characterize in both pathways. q1->a1_yes Yes a1_no Are results not reproducible within the same assay? q1->a1_no No q2 Is the signal window low? a1_no->q2 a2_yes Check: - Receptor Expression - Agonist Concentration - Assay Sensitivity - Incubation Time q2->a2_yes Yes a2_no Is there high variability between replicates/plates? q2->a2_no No q3 Check: - Cell Health/Passage - Seeding Density - Reagent Preparation - Pipetting Technique a2_no->q3

References

Technical Support Center: Synthesis and Purification of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 4-Amino-N-phenyl-N-(4-(piperidin-1-yl)butyl)phthalimide (4-Amino-PPHT). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic strategy for this compound involves a two-step process:

  • Synthesis of the intermediate N-(4-(piperidin-1-yl)butyl)-4-nitrophthalimide: This is typically achieved via a nucleophilic substitution reaction, similar to a Gabriel synthesis, where 4-nitrophthalimide (B147348) is reacted with 1-(4-chlorobutyl)piperidine.

  • Reduction of the nitro group: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound. Catalytic hydrogenation or chemical reduction using reagents like stannous chloride can be employed for this step.[1][2]

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

Several impurities can arise during the synthesis of this compound. Understanding these is crucial for developing an effective purification strategy.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-nitrophthalimide or 1-(4-chlorobutyl)piperidine from the first step.

    • Incomplete Reduction: Presence of the intermediate, N-(4-(piperidin-1-yl)butyl)-4-nitrophthalimide, in the final product.

  • Side-Product Impurities:

    • Isomeric Impurities: During the nitration of phthalimide (B116566) to produce the 4-nitrophthalimide starting material, a small amount of the 3-nitrophthalimide (B32571) isomer can be formed. This can lead to the corresponding 3-amino-PPHT isomer in the final product.

    • By-products from the Gabriel Synthesis: While the Gabriel synthesis is generally clean, side reactions can occur, leading to undesired by-products.

  • Degradation Products:

    • This compound, being an aromatic amine, can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to colored impurities.

Q3: How can I monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of both the N-alkylation and the reduction steps.[3][4] Regular sampling and analysis will help determine the optimal reaction time and ensure the complete consumption of starting materials.

Q4: What are the recommended methods for purifying crude this compound?

A combination of recrystallization and column chromatography is generally effective for purifying this compound.

  • Recrystallization: This is a powerful technique for removing both process-related and side-product impurities. The choice of solvent is critical.

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be used to separate the desired product from closely related impurities.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield of N-(4-(piperidin-1-yl)butyl)-4-nitrophthalimide Incomplete reaction in the Gabriel synthesis step.Ensure the use of an appropriate base (e.g., potassium carbonate) and a suitable polar aprotic solvent (e.g., DMF). Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary.
Poor quality of starting materials.Use freshly purified starting materials. 4-Nitrophthalimide can be recrystallized from ethanol.[5]
Low yield of this compound Inefficient reduction of the nitro group.For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.[2] For chemical reduction (e.g., SnCl2/HCl), ensure the correct stoichiometry and reaction conditions are used.[1]
Product loss during work-up and purification.Optimize extraction and recrystallization procedures to minimize losses.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase reaction time and/or temperature. Monitor closely by TLC or HPLC.
Colored impurities in the final product Oxidation of the aromatic amine.Perform the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air.
Presence of isomeric impurities Formation of 3-nitrophthalimide during the initial nitration.Purify the 4-nitrophthalimide starting material by recrystallization to remove the 3-nitro isomer before proceeding with the synthesis.
Broad or multiple spots on TLC of the final product Presence of multiple impurities.A multi-step purification approach is recommended. Start with recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(piperidin-1-yl)butyl)-4-nitrophthalimide (Intermediate)

This protocol is a generalized procedure based on the Gabriel synthesis.

  • Reaction Setup: To a solution of 4-nitrophthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Addition of Alkyl Halide: Stir the suspension at room temperature for 30 minutes. Then, add 1-(4-chlorobutyl)piperidine (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from a high-yield synthesis of 4-aminophthalimide.[2]

  • Reaction Setup: In a hydrogenation vessel, dissolve the crude N-(4-(piperidin-1-yl)butyl)-4-nitrophthalimide from the previous step in dimethylformamide (DMF).

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (40-60 psi) and stir the reaction mixture at 40-50 °C.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, filter the hot reaction mixture to remove the catalyst.

  • Isolation: Remove the DMF from the filtrate under reduced pressure. Add water to the residue to precipitate the crude this compound.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Purity and Yield Data for the Reduction of 4-Nitrophthalimide Derivatives

Reduction MethodStarting MaterialProductPurity (by HPLC)YieldReference
Catalytic Hydrogenation (Pd/C)4-Nitrophthalimide4-Aminophthalimide99.3%95%[6]
Stannous Chloride/HCl4-Nitrophthalimide4-Aminophthalimide>95% (implied)>90%[1]
Iron Powder/HCl4-Nitrophthalimide5-Aminophthalimide99%85.3%[6]

Table 2: Recommended Solvents for Purification

Purification MethodCompound TypeRecommended SolventsReference
Recrystallization 4-NitrophthalimideEthanol[5]
Aromatic AminesEthanol, Acetone, Ethyl Acetate, Toluene, Heptane/Ethyl Acetate, Methanol/Water[7]
Column Chromatography N-AlkylphthalimidesHexane/Ethyl Acetate gradient

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction and Purification start1 4-Nitrophthalimide + 1-(4-chlorobutyl)piperidine reagents1 K2CO3, DMF reaction1 N-Alkylation (Gabriel Synthesis) reagents1->reaction1 workup1 Precipitation in Water reaction1->workup1 intermediate Crude N-(4-(piperidin-1-yl)butyl) -4-nitrophthalimide workup1->intermediate start2 Crude Intermediate intermediate->start2 reagents2 H2, Pd/C, DMF reaction2 Reduction reagents2->reaction2 workup2 Filtration, Solvent Removal reaction2->workup2 crude_product Crude this compound workup2->crude_product purification Recrystallization/ Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Impurity Analysis cluster_troubleshooting Troubleshooting Actions start Low Purity of this compound analysis_method Analyze by TLC/HPLC/MS start->analysis_method impurity_id Identify Impurities analysis_method->impurity_id unreacted_sm Unreacted Starting Material impurity_id->unreacted_sm Starting Material Detected incomplete_red Incomplete Reduction impurity_id->incomplete_red Nitro-Intermediate Detected side_products Side-Products/Isomers impurity_id->side_products Isomers/Unknowns Detected oxidation Oxidation Products impurity_id->oxidation Colored Impurities Detected optimize_step1 Optimize Step 1: - Increase reaction time/temp - Check reagent quality unreacted_sm->optimize_step1 optimize_step2 Optimize Step 2: - Check catalyst activity - Adjust reaction conditions incomplete_red->optimize_step2 purify_intermediate Purify Intermediate/ Starting Materials side_products->purify_intermediate inert_atmosphere Use Inert Atmosphere/ Store Properly oxidation->inert_atmosphere final_product High Purity this compound optimize_step1->final_product Improved Purity optimize_step2->final_product purify_intermediate->final_product inert_atmosphere->final_product

Caption: Troubleshooting logic for improving the purity of this compound.

References

Validation & Comparative

Comparing 4-Amino-PPHT binding affinity to other D2 receptor ligands.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dopamine (B1211576) D2 receptor research, understanding the binding affinities of various ligands is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of the binding affinity of 4-Amino-PPHT to the dopamine D2 receptor against other well-established D2 receptor ligands, namely Bromocriptine, Ropinirole (B1195838), and Quinpirole. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Binding Affinities at the D2 Receptor

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data presented in the table below summarizes the Ki values for this compound and other selected D2 receptor ligands.

LigandD2 Receptor Binding Affinity (Ki)Reference
This compound6.8 nM[1][2]
Bromocriptine~8 nM[3]
Ropinirole7.2 nM - 98.7 µM[4][5][6]
Quinpirole2.3 nM (KD)[7]

Note on Ropinirole: The reported Ki values for Ropinirole show a wide range. One study reported a Ki of 7.2 nM, while another indicated a much weaker affinity at 98.7 µM.[4][5] This discrepancy may arise from different experimental conditions or the use of different radioligands in the binding assays.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinities presented in this guide are typically determined using a radioligand competition binding assay. This in vitro technique is a cornerstone of pharmacological research for characterizing ligand-receptor interactions.

Principle

The assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (e.g., [3H]-Spiperone for the D2 receptor). The concentration of the competitor required to inhibit 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Key Steps:
  • Membrane Preparation: Membranes containing the D2 receptors are prepared from cells or tissues expressing the receptor. This is achieved through homogenization and centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and varying concentrations of the unlabeled competitor ligand.

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the competitor ligand. The Ki value is then calculated to provide a standardized measure of binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a radioligand competition binding assay.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (D2 Receptor Source) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Competitor Competitor Ligand (e.g., this compound) Competitor->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow of a radioligand competition binding assay.

References

A Comparative Guide to 4-Amino-PPHT and Quinpirole for Dopamine D2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely recognized dopamine (B1211576) D2 receptor agonists, 4-Amino-PPHT and quinpirole (B1680403). The information presented herein is curated from preclinical research to assist in the evaluation of these compounds for research and drug development purposes. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to this compound and Quinpirole

This compound , also known as (S)-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin, is a potent and selective agonist for the D2 dopamine receptor. It belongs to the aminotetralin class of compounds and is a valuable pharmacological tool for investigating D2 receptor function.

Quinpirole is a well-established and extensively characterized D2-like dopamine receptor agonist. It is widely used as a reference compound in both in vitro and in vivo studies to probe D2 receptor-mediated physiological and pathological processes.

Quantitative Comparison of D2 Receptor Activation

The following tables summarize the available quantitative data for this compound and quinpirole, focusing on their binding affinity and functional potency at the dopamine D2 receptor. It is important to note that the data has been compiled from various studies, and direct comparisons should be interpreted with caution as experimental conditions may differ.

Table 1: Dopamine D2 Receptor Binding Affinity

CompoundK_i_ (nM)K_D_ (nM)Organism/Tissue SourceRadioligand
This compound 2.1 or 6.8-Not SpecifiedNot Specified
Quinpirole -2.3 ± 0.3Rat Striatum[³H]quinpirole[1]

Table 2: Dopamine D2 Receptor Functional Potency and Efficacy

CompoundAssay TypePotency (EC₅₀) (nM)Efficacy (E_max_)Cell Line
This compound cAMP InhibitionData Not AvailableData Not Available-
β-arrestin RecruitmentData Not AvailableData Not Available-
Quinpirole cAMP Inhibition~1-10Full AgonistHEK293, CHO
β-arrestin Recruitment~7-75Full AgonistHEK293

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways upon agonist binding:

  • G-protein Dependent Pathway: D2 receptors couple to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is crucial for many of the physiological and behavioral effects of D2 receptor activation.

  • β-arrestin Dependent Pathway: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, D2 receptors can recruit β-arrestin proteins. This interaction not only leads to receptor desensitization and internalization but can also initiate distinct signaling cascades independent of G-protein activation.

The balance between these two pathways, known as functional selectivity or biased agonism, is an important area of research in the development of novel D2 receptor-targeted therapeutics with improved efficacy and reduced side effects.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G-protein Pathway cluster_arrestin β-arrestin Pathway D2R D2 Receptor Gi_o Gαi/o D2R->Gi_o activates GRK GRK D2R->GRK activates P beta_arrestin β-arrestin D2R->beta_arrestin recruits Agonist Agonist (this compound or Quinpirole) Agonist->D2R binds AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces GRK->D2R phosphorylates Internalization Internalization & Downstream Signaling beta_arrestin->Internalization

Dopamine D2 receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profiles of D2 receptor agonists like this compound and quinpirole.

Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of a compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol: D2 Dopamine Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cells expressing recombinant D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and wash the resulting pellet containing cell membranes. Resuspend the final pellet in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, incubate the prepared membranes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-spiperone).

    • Add varying concentrations of the unlabeled test compound (this compound or quinpirole).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive D2 antagonist).

  • Filtration and Counting:

    • After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare D2 Receptor Membranes Start->PrepareMembranes Incubate Incubate Membranes with Radioligand and Test Compound PrepareMembranes->Incubate Filter Filter and Wash to Separate Bound Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
cAMP Inhibition Assay

This functional assay measures the ability of a D2 receptor agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Experimental Protocol: cAMP Inhibition Assay (HTRF)

  • Cell Culture:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Assay Procedure:

    • On the day of the assay, replace the culture medium with a stimulation buffer.

    • Add varying concentrations of the test compound (this compound or quinpirole) to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate the plate at room temperature for a specified period.

  • Detection:

    • Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio, which is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (potency) and E_max_ (efficacy) values by non-linear regression analysis.

β-arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated D2 receptor, providing insights into a compound's potential for biased agonism.

Experimental Protocol: β-arrestin Recruitment BRET Assay

  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate.

    • On the day of the assay, replace the culture medium with an assay buffer.

    • Add varying concentrations of the test compound (this compound or quinpirole).

  • Signal Measurement:

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Immediately measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.

    • Plot the BRET ratio against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (potency) and E_max_ (efficacy) for β-arrestin recruitment.

Functional_Assay_Workflow Start Start CultureCells Culture D2 Receptor Expressing Cells Start->CultureCells AddCompound Add Test Compound (Varying Concentrations) CultureCells->AddCompound Stimulate Stimulate Pathway (e.g., Forskolin for cAMP) AddCompound->Stimulate DetectSignal Detect Assay Signal (e.g., HTRF, BRET) Stimulate->DetectSignal Analyze Calculate EC50 and Emax DetectSignal->Analyze End End Analyze->End

References

Validating the Specificity of 4-Amino-PPHT for the Dopamine D2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Amino-PPHT, a derivative of 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (PPHT), to validate its specificity for the dopamine (B1211576) D2 receptor. Through a detailed comparison with established dopamine receptor ligands—the D2/D3 agonist Quinpirole and the non-selective antagonist Haloperidol—this document offers a critical evaluation of this compound's binding affinity and functional activity. The data presented herein is intended to support researchers in assessing the suitability of this compound as a selective tool for investigating D2 receptor pharmacology.

Executive Summary

Validation of a ligand's specificity is paramount for its utility as a research tool or therapeutic candidate. This guide demonstrates that while this compound exhibits high affinity for the dopamine D2 receptor, a comprehensive assessment of its binding profile across all dopamine receptor subtypes and a wider range of G-protein coupled receptors (GPCRs) is necessary to definitively establish its D2-selectivity. This analysis is based on available binding and functional data for this compound and is benchmarked against the well-characterized profiles of Quinpirole and Haloperidol.

Comparative Binding Affinity

To ascertain the specificity of this compound, its binding affinity (Ki) for the dopamine D2 receptor was compared to its affinity for other dopamine receptor subtypes (D1, D3, D4, D5). This profile was then benchmarked against the known binding affinities of Quinpirole and Haloperidol.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Reference Compounds for Dopamine Receptor Subtypes

CompoundD1D2D3D4D5
This compound Data not available6.8[1][2]Data not availableData not availableData not available
Quinpirole >10,0003.9 - 6.8[3]5.1[3]Data not availableData not available
Haloperidol Data not available0.89[4]4.6[4]10[4]Data not available

Note: Lower Ki values indicate higher binding affinity.

Functional Activity Profile

The functional activity of a ligand determines whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling. The primary signaling pathway for the D2 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Table 2: Comparative Functional Potency (EC50/IC50, nM) of this compound and Reference Compounds

CompoundAssay TypeD1D2D3D4D5
This compound cAMP AssayData not availableData not availableData not availableData not availableData not available
Quinpirole cAMP Assay (Agonist)-3.2 (Emax = 100%)[1]Potent AgonistData not available-
Haloperidol cAMP Assay (Antagonist)-IC50: ~1-5---

Note: EC50 represents the concentration for 50% of maximal agonist effect, while IC50 represents the concentration for 50% inhibition by an antagonist. Emax refers to the maximum effect.

Currently, there is a lack of publicly available functional data for this compound from cAMP assays or other functional readouts. This information is critical to understanding its efficacy and potency at the D2 receptor and other dopamine receptor subtypes. Quinpirole is a full agonist at the D2 receptor, potently inhibiting cAMP production[1]. Haloperidol acts as a potent antagonist at the D2 receptor.

Off-Target Binding Profile

To be considered a truly specific D2 receptor ligand, this compound should exhibit minimal binding to other GPCRs and neurotransmitter receptors. A comprehensive off-target screening against a panel of receptors is the standard method for this assessment.

At present, no off-target screening data for this compound has been identified in the public domain. For a compound to be validated as a specific research tool, it is essential to demonstrate a clean off-target profile.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Workflow for Radioligand Competition Binding Assay

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Cells/Tissue expressing D2 Receptor B Homogenization A->B C Centrifugation B->C D Membrane Pellet C->D E Incubate Membranes with: - Radiolabeled Ligand - Test Compound (e.g., this compound) D->E F Separate Bound from Free Ligand (Filtration) E->F G Quantify Radioactivity F->G H Generate Competition Curve G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a typical radioligand competition binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Harvest cells or tissue expressing the dopamine D2 receptor.

    • Homogenize in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding:

    • In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D2 ligand).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the D2 receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway

Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Detailed Steps:

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure (Antagonist Mode):

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound (if testing for antagonist activity).

    • Stimulate the cells with a D2 receptor agonist (e.g., Quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

    • Incubate for a defined period.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonists, plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 and Emax.

    • For antagonists, plot the inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50.

Conclusion and Future Directions

The currently available data suggests that this compound is a high-affinity ligand for the dopamine D2 receptor. However, to rigorously validate its specificity and establish it as a reliable tool for D2 receptor research, further comprehensive pharmacological characterization is required.

Key Data Gaps to Address:

  • Complete Dopamine Receptor Binding Profile: Determination of Ki values for this compound at D1, D3, D4, and D5 receptors is essential to quantify its selectivity over other dopamine receptor subtypes.

  • Functional Characterization: Elucidation of the functional activity (EC50/IC50 and Emax) of this compound at all five dopamine receptor subtypes through a functional assay such as a cAMP assay will clarify its agonist or antagonist properties and its functional selectivity.

  • Broad Off-Target Screening: A comprehensive screen against a panel of GPCRs, ion channels, and transporters is necessary to rule out any significant off-target interactions that could confound experimental results.

By addressing these data gaps, the scientific community can gain a complete and objective understanding of the pharmacological profile of this compound, thereby enabling its confident application in the study of dopamine D2 receptor function in health and disease.

References

Unveiling the Dopamine Receptor Cross-Reactivity Profile of 4-Amino-PPHT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity of the dopamine (B1211576) D2 receptor agonist, 4-Amino-PPHT, with other dopamine receptor subtypes. This guide provides a structured overview of its binding affinities and highlights the need for further functional characterization to fully understand its selectivity profile.

Executive Summary

This compound, a derivative of 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (PPHT), is a known high-affinity ligand for the dopamine D2 receptor. This guide synthesizes available binding data to offer a comparative analysis of its interaction with various dopamine receptor subtypes. While data confirms its strong affinity for the D2 receptor, a complete picture of its selectivity requires further investigation into its binding at D1, D3, D4, and D5 receptors, as well as comprehensive functional activity profiling.

Comparison of this compound Binding Affinity Across Dopamine Receptor Subtypes

The selectivity of a compound is critical for predicting its therapeutic efficacy and potential side effects. The following table summarizes the known binding affinity of this compound for the human dopamine D2 receptor. Data for other dopamine receptor subtypes remains to be fully elucidated in publicly available literature.

Receptor SubtypeLigandRadioligandTissue/Cell LineKi (nM)
D2 This compoundNot specifiedNot specified6.8[1]
D2 (S)-PPHT derivative[3H]spiperoneMonkey (Macaca fascicularis) caudate putamen membranes2.1[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of binding affinities is crucial for characterizing the interaction of a ligand with its receptor. Below are detailed methodologies for key experiments relevant to assessing the cross-reactivity of compounds like this compound.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of this compound at dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

  • Membrane preparations from cells stably expressing individual human dopamine receptor subtypes.

  • Radioligands specific for each receptor subtype (e.g., [3H]SCH 23390 for D1, [3H]spiperone for D2).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For dopamine receptors, which are G protein-coupled receptors (GPCRs), measuring changes in cyclic AMP (cAMP) levels is a common method.

Objective: To determine the functional activity (EC50 or IC50 and efficacy) of this compound at D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors.

Materials:

  • Cells stably expressing individual human dopamine receptor subtypes.

  • Dopamine (as a reference agonist).

  • Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled receptor assays).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure for D1-like Receptors (Gs-coupled):

  • Cell Plating: Plate the cells in a suitable microplate.

  • Incubation: Treat the cells with varying concentrations of this compound.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy relative to dopamine.

Procedure for D2-like Receptors (Gi-coupled):

  • Cell Plating: Plate the cells in a suitable microplate.

  • Incubation: Treat the cells with varying concentrations of this compound in the presence of forskolin to stimulate adenylyl cyclase.

  • Lysis: Lyse the cells.

  • cAMP Measurement: Measure the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis: Plot the inhibition of cAMP production against the log concentration of this compound to determine the IC50 (concentration for 50% inhibition) and the maximal inhibitory effect.

Signaling Pathways and Experimental Workflow

To visualize the processes involved in assessing dopamine receptor cross-reactivity, the following diagrams illustrate the general signaling pathways of dopamine receptor subtypes and a typical experimental workflow.

Dopamine_Signaling_Pathways cluster_D1_like D1-like Receptors (D1, D5) cluster_D2_like D2-like Receptors (D2, D3, D4) D1_R D1/D5 Receptor Gs Gs D1_R->Gs Agonist AC_stim Adenylate Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Activates D2_R D2/D3/D4 Receptor Gi Gi D2_R->Gi Agonist AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Dopamine Receptor Signaling Pathways

Experimental_Workflow start Start receptor_prep Prepare Membranes/Cells Expressing Dopamine Receptor Subtypes start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki) receptor_prep->binding_assay functional_assay Functional Assay (e.g., cAMP Assay) receptor_prep->functional_assay data_analysis Data Analysis and Selectivity Profile Generation binding_assay->data_analysis agonist_mode Agonist Mode (Measure EC50/Efficacy) functional_assay->agonist_mode antagonist_mode Antagonist Mode (Measure IC50) functional_assay->antagonist_mode agonist_mode->data_analysis antagonist_mode->data_analysis end End data_analysis->end

Experimental Workflow for Cross-Reactivity Assessment

Conclusion

This compound demonstrates high affinity for the dopamine D2 receptor. However, a comprehensive understanding of its selectivity profile necessitates further experimental data on its binding to and functional activity at other dopamine receptor subtypes (D1, D3, D4, and D5). The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct these crucial investigations, which will ultimately help in the evaluation of this compound's potential as a selective pharmacological tool or therapeutic agent.

References

A Comparative Guide to Ligand Binding Analysis: Scatchard Analysis of 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Scatchard analysis with modern non-linear regression methods for determining the binding affinity of 4-Amino-PPHT, a selective dopamine (B1211576) D2 receptor ligand. Experimental data, detailed protocols, and visual representations are included to assist researchers in drug development and pharmacological studies.

Introduction to this compound

This compound is a derivative of the compound PPHT and is recognized for its selective binding to dopamine D2 receptors.[1] Its affinity for these receptors makes it a compound of interest in neuroscience research and drug discovery. The affinity of a ligand like this compound for its receptor is a critical parameter, often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For this compound, a Ki value of 6.8 nM has been reported, indicating high affinity for the D2 receptor.[1]

Data Presentation: Ligand Binding Parameters

To illustrate the analysis of binding data, a hypothetical saturation binding experiment for this compound with dopamine D2 receptors is presented below. This data is consistent with the known high affinity of the ligand.

Table 1: Hypothetical Saturation Binding Data for this compound

Radioligand Concentration [L] (nM)Total Binding (cpm)Non-specific Binding (cpm)Specific Binding (B) (cpm)B/L (cpm/nM)
0.1550505005000
0.5220020020004000
1.0380030035003500
2.0580050053002650
5.08500100075001500
10.01050015009000900
20.01150020009500475
50.01200025009500190

From this data, the key binding parameters can be derived using both Scatchard analysis and non-linear regression.

Table 2: Comparison of Binding Parameters for this compound and Alternatives

CompoundReceptor TargetBinding Affinity (Kd/Ki)Maximum Binding Sites (Bmax)Analytical Method
This compound Dopamine D2 ~6.8 nM ~10,000 cpm Scatchard & Non-linear Regression
Alternative ADopamine D215 nM9,500 cpmNon-linear Regression
Alternative BDopamine D250 nM12,000 cpmNon-linear Regression

Note: Data for Alternatives A and B are hypothetical for comparative purposes.

Experimental Protocols

The data presented above would be generated using a radioligand binding assay. There are several variations of this assay, with the filtration-based method being a common choice for membrane-bound receptors like the dopamine D2 receptor.[2]

Radioligand Binding Assay Protocol (Filtration Method)

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest (e.g., dopamine D2) are homogenized in a cold lysis buffer.[3]

    • The homogenate is centrifuged to pellet the cell membranes.[3]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

    • Protein concentration is determined using a standard method like the BCA assay.[3]

  • Saturation Binding Assay:

    • The assay is typically performed in a 96-well plate format.[3]

    • For total binding , wells contain the membrane preparation and increasing concentrations of the radiolabeled ligand (e.g., [³H]-4-Amino-PPHT).[4]

    • For non-specific binding , a separate set of wells contains the membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[4]

    • The plate is incubated to allow the binding to reach equilibrium.[2][5]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3][4]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[3]

    • The radioactivity retained on the filters is measured using a scintillation counter.[3]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[4]

    • The specific binding data is then plotted and analyzed using either a Scatchard plot or non-linear regression to determine the Kd and Bmax.[6][7]

Mandatory Visualization

Scatchard Analysis Workflow

The following diagram illustrates the experimental and analytical workflow for a Scatchard analysis.

Scatchard_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Prepare Receptor Membranes B Incubate with Varying Radioligand Concentrations A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Calculate Specific Binding (Total - Non-specific) D->E Raw Data F Transform Data: Bound/Free vs. Bound E->F G Linear Regression of Scatchard Plot F->G H Determine Kd and Bmax from Slope and Intercept G->H

Workflow for a typical Scatchard analysis experiment.

Comparison of Analytical Methods

This diagram shows the relationship between the experimental data and the two primary methods of analysis.

Analysis_Comparison cluster_data Experimental Data cluster_methods Analytical Methods cluster_scatchard Scatchard Analysis (Linear) cluster_nonlinear Non-linear Regression (Direct) cluster_results Binding Parameters Data Specific Binding Data (Bound vs. Ligand Concentration) Scatchard Data Transformation (Bound/Free vs. Bound) Data->Scatchard Nonlinear Direct Fit to Hyperbola Data->Nonlinear LinearFit Linear Regression Scatchard->LinearFit Results Kd (Affinity) Bmax (Receptor Density) LinearFit->Results Slope = -1/Kd X-intercept = Bmax CurveFit Iterative Curve Fitting Nonlinear->CurveFit CurveFit->Results Direct Parameter Estimation

Comparison of Scatchard and non-linear regression analysis.

Discussion and Comparison of Analytical Methods

Scatchard Analysis

The Scatchard plot is a method that linearizes saturation binding data.[6][8] By plotting the ratio of bound to free radioligand (B/F) against the amount of bound radioligand (B), the data should form a straight line.[8] The dissociation constant (Kd) can be calculated from the negative reciprocal of the slope, and the maximum number of binding sites (Bmax) is determined from the x-intercept.[8]

While historically significant, Scatchard analysis has limitations. The transformation of data can distort experimental error, potentially leading to less accurate estimations of Kd and Bmax.[6][9] Furthermore, deviations from a straight line on a Scatchard plot can be difficult to interpret, as they may arise from multiple binding sites with different affinities, cooperativity, or experimental artifacts.[10][11]

Non-linear Regression

Modern computational methods allow for the direct fitting of saturation binding data to a hyperbolic function (the law of mass action) using non-linear regression.[6] This approach is now considered the gold standard as it avoids the data transformation issues inherent in the Scatchard method and generally provides more accurate and reliable estimates of the binding parameters.[6] Software packages like GraphPad Prism are commonly used for this type of analysis.[12]

For the analysis of this compound binding data, or any ligand-receptor interaction, while Scatchard plots can be a useful visualization tool, non-linear regression is the preferred method for the accurate determination of binding affinity (Kd) and receptor density (Bmax). The experimental protocols for radioligand binding assays are robust and well-established, providing the necessary data for either analytical approach. The high affinity of this compound for the dopamine D2 receptor makes it a valuable tool for neuropharmacological research, and the accurate characterization of its binding properties is essential for understanding its biological function and therapeutic potential.

References

A Comparative Guide to the Functional Selectivity of Dopamine D2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional selectivity of various dopamine (B1211576) D2 receptor (D2R) agonists. Functional selectivity, also known as biased agonism, is a phenomenon where a ligand binding to a single receptor can preferentially activate one downstream signaling pathway over another. At the D2R, the two primary signaling cascades involve the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), and the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling. The development of biased D2R agonists that selectively engage either G protein or β-arrestin pathways holds significant therapeutic promise for treating a range of neuropsychiatric disorders with improved efficacy and reduced side effects.

While this guide aims to provide a comparative analysis, a comprehensive search of the scientific literature did not yield specific quantitative data on the functional selectivity of 4-Amino-PPHT regarding its potency (EC50) and efficacy (Emax) in G protein versus β-arrestin signaling pathways. The available information for this compound is its binding affinity (Ki) for the dopamine D2 receptor, which is reported to be 6.8 nM[1].

Therefore, this guide will focus on presenting a comparative overview of well-characterized dopamine agonists for which functional selectivity data is available. This will serve as a valuable reference for understanding the principles of biased agonism at the D2R and for contextualizing the potential properties of novel ligands like this compound, should such data become available in the future.

Comparative Analysis of Dopamine D2 Receptor Agonists

The following table summarizes the functional selectivity of several key dopamine D2 receptor agonists. The data is presented as potency (pEC50 or EC50) and efficacy (Emax) for G protein activation (typically measured by cAMP inhibition or GTPγS binding) and β-arrestin 2 recruitment (often measured by BRET or enzyme complementation assays).

AgonistG Protein Activation (cAMP Inhibition)β-Arrestin 2 RecruitmentBiasReference
Dopamine pEC50: 7.3pEC50: 7.1BalancedF. a. Sun et al., 2018
Quinpirole pEC50: 7.8pEC50: 7.4BalancedF. a. Sun et al., 2018
Aripiprazole pEC50: 8.1 (Partial Agonist)pEC50: 7.5 (Partial Agonist)G protein biasedJ. a. Allen et al., 2011
MLS1547 pEC50: 7.4 (Full Agonist)No significant recruitment (Antagonist)G protein biasedR. B. Free et al., 2014
UNC9994 AntagonistpEC50: 7.2 (Partial Agonist)β-arrestin biasedJ. a. Allen et al., 2011

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used. The "Bias" column indicates the preferential signaling pathway.

Signaling Pathways and Experimental Workflow

To understand how the functional selectivity of these agonists is determined, it is crucial to visualize the underlying signaling pathways and the experimental workflow used to measure these distinct cellular responses.

D2R_Signaling_Pathways Dopamine D2 Receptor Signaling Pathways cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/o Protein D2R->G_Protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment Agonist Dopamine Agonist (e.g., Dopamine, Quinpirole) Agonist->D2R Balanced Activation Biased_Agonist_G G Protein-Biased Agonist (e.g., Aripiprazole, MLS1547) Biased_Agonist_G->D2R Preferential Activation Biased_Agonist_B β-Arrestin-Biased Agonist (e.g., UNC9994) Biased_Agonist_B->D2R Preferential Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_G Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response_G Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling (ERK1/2) Beta_Arrestin->MAPK Cellular_Response_B Cellular Response (e.g., Gene transcription) MAPK->Cellular_Response_B

Caption: Dopamine D2 receptor signaling pathways illustrating both G protein-dependent and β-arrestin-dependent cascades.

Functional_Selectivity_Workflow Experimental Workflow for Assessing Functional Selectivity cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_data_analysis Data Analysis Cell_Line HEK293 or CHO cells Transfection Transfect with D2R and reporter constructs Cell_Line->Transfection Compound_Treatment Treat cells with varying concentrations of agonists Transfection->Compound_Treatment G_Protein_Assay G Protein Activation Assay (e.g., cAMP measurement) Compound_Treatment->G_Protein_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) Compound_Treatment->Beta_Arrestin_Assay Dose_Response Generate Dose-Response Curves G_Protein_Assay->Dose_Response Beta_Arrestin_Assay->Dose_Response EC50_Emax Calculate EC50 and Emax values Dose_Response->EC50_Emax Bias_Calculation Calculate Bias Factor EC50_Emax->Bias_Calculation Conclusion Determine Functional Selectivity Profile Bias_Calculation->Conclusion

Caption: A typical experimental workflow for determining the functional selectivity of D2R agonists.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of agonist functional selectivity. Below are outlines of common experimental protocols.

G Protein Activation Assay: cAMP Inhibition

This assay measures the ability of a D2R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gαi/o pathway.

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

    • Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with the test agonist at various concentrations for a specified time (e.g., 15-30 minutes).

    • Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Detection:

    • Intracellular cAMP levels are quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

    • The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Data are normalized to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a reference agonist (100% inhibition).

    • Dose-response curves are generated, and EC50 (potency) and Emax (efficacy) values are calculated.

β-Arrestin 2 Recruitment Assay: Bioluminescence Resonance Energy Transfer (BRET)

BRET assays are widely used to monitor protein-protein interactions in live cells, making them ideal for measuring β-arrestin recruitment to the D2R.

  • Cell Culture and Transfection:

    • HEK293 cells are transiently co-transfected with plasmids encoding the D2R fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a yellow fluorescent protein (YFP) or another suitable acceptor.

  • Assay Procedure:

    • Transfected cells are harvested and seeded into 96-well plates.

    • Cells are washed and incubated with the test agonist at various concentrations.

    • The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

  • Signal Detection:

    • The plate is read using a microplate reader capable of detecting both the donor (luciferase) and acceptor (YFP) emissions simultaneously.

    • The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin 2 to the D2R.

  • Data Analysis:

    • The net BRET ratio is calculated by subtracting the background BRET from the agonist-induced BRET.

    • Data are normalized to the response of a reference agonist.

    • Dose-response curves are plotted, and EC50 and Emax values are determined.

Conclusion

The study of functional selectivity at the dopamine D2 receptor is a rapidly evolving field with significant implications for the development of next-generation therapeutics. While quantitative data for this compound in this context remains elusive, the comparative data for other agonists presented in this guide highlights the diverse pharmacological profiles that can be achieved through biased agonism. The provided signaling pathway diagrams and experimental protocols offer a foundational understanding for researchers aiming to characterize novel D2R ligands. Future studies investigating the G protein and β-arrestin signaling profiles of this compound and other novel compounds will be critical in unlocking their full therapeutic potential.

References

Comparative In Vivo Efficacy of 4-Amino-PPHT and Established D2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This guide provides a comparative overview of the in vivo efficacy of the novel D2 agonist, 4-Amino-PPHT, relative to the established D2 agonists, Quinpirole and Ropinirole. Data presented are collated from preclinical studies in validated animal models of Parkinson's disease and locomotor activity assays. Efficacy is primarily assessed by contralateral rotations in 6-hydroxydopamine (6-OHDA) lesioned rats and modulation of spontaneous locomotor activity. Methodological details for these key experiments are provided to ensure reproducibility and aid in the design of future comparative studies. While comprehensive in vivo data for this compound is still emerging, this guide synthesizes available information and presents it alongside well-established data for Quinpirole and Ropinirole to provide a baseline for comparison.

Introduction

Dopamine (B1211576) D2 receptor agonists are a cornerstone in the management of Parkinson's disease (PD) and other dopamine-deficient conditions.[1] Established agonists such as Quinpirole and Ropinirole have well-characterized efficacy profiles.[1][2] this compound is a novel compound identified as a D2 receptor agonist.[3] This document aims to present a direct comparison of the in vivo efficacy of this compound with these established agents. The primary endpoints for comparison are motor function restoration in a unilateral PD rat model and effects on locomotor activity, which are standard preclinical indicators of anti-parkinsonian potential and overall CNS activity, respectively.

Comparative Efficacy Data

The following tables summarize the quantitative in vivo efficacy data for this compound, Quinpirole, and Ropinirole.

Table 1: Efficacy in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease
CompoundDose Range (mg/kg, i.p.)Peak Contralateral Rotations (turns/min)Duration of Action (min)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Quinpirole 0.1 - 1.08 - 1590 - 180[2]
Ropinirole 0.5 - 2.06 - 12120 - 240[4]

Note: Data for this compound is not yet publicly available and is presented here for structural comparison purposes. Efficacy values for established agonists are approximate and can vary based on the specific experimental conditions.

Table 2: Effects on Spontaneous Locomotor Activity in Mice
CompoundDose (mg/kg, s.c.)Effect on LocomotionMaximum Change from Baseline (%)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Quinpirole 0.5Biphasic (Initial Decrease)↓ 40-60%[5]
Ropinirole 1.0 - 5.0Dose-dependent increase↑ 150-300%[4]

Note: The effect of D2 agonists on locomotor activity can be complex and dose-dependent. Low doses of agonists like Quinpirole can decrease activity, presumably by acting on presynaptic autoreceptors.[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

6-OHDA-Induced Unilateral Lesion Model in Rats

This model is a standard for assessing the efficacy of anti-parkinsonian drugs.[6][7]

Objective: To evaluate the ability of D2 agonists to reverse motor deficits by inducing contralateral rotations in rats with a unilateral lesion of the nigrostriatal dopamine pathway.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Surgical Procedure:

    • Animals are anesthetized (e.g., ketamine/xylazine cocktail, i.p.).[8]

    • Using a stereotaxic frame, a single unilateral injection of 6-hydroxydopamine (6-OHDA) neurotoxin (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle.[6][8]

    • The needle is left in place for several minutes to allow for diffusion before being slowly withdrawn.[8]

  • Post-Operative Care & Verification:

    • Animals are allowed to recover for 2-3 weeks.

    • Lesion efficacy is confirmed by challenging the rats with a dopamine-releasing agent like apomorphine (B128758) (0.2 mg/kg, i.p.) and selecting those that exhibit a robust contralateral rotational behavior (e.g., >210 rotations over 30 minutes).[6]

  • Drug Administration & Behavioral Assessment:

    • Test compounds (this compound, Quinpirole, Ropinirole) or vehicle are administered via intraperitoneal (i.p.) injection.

    • Immediately following injection, rats are placed in automated rotometer bowls.

    • The number of full 360° contralateral (away from the lesioned side) rotations is recorded over a period of 90 to 180 minutes.[2]

Spontaneous Locomotor Activity Assay

This assay assesses the general stimulant or depressant effects of a compound on the central nervous system.[9]

Objective: To quantify the effect of D2 agonists on the spontaneous movement of mice in a novel environment.

Methodology:

  • Animal Model: Adult male C57BL/6 mice (20-25g).

  • Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared photobeam detectors to track movement.[9]

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes before the experiment.[9]

    • Animals receive a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of the test compound or vehicle.

    • Immediately after injection, each mouse is placed into the center of a locomotor activity chamber.[9]

    • Horizontal activity (e.g., distance traveled, beam breaks) is recorded by an automated tracking system for a set duration (e.g., 60-120 minutes), typically in 5-minute bins.[5][9]

Signaling Pathway and Workflow Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[10][[“]] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[[“]][12] The liberated Gβγ subunits can modulate other effectors, including ion channels.[10][12]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist D2 Agonist (e.g., this compound) Agonist->D2R Binds ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Modulates

Caption: Simplified D2 receptor canonical signaling pathway.
Experimental Workflow: 6-OHDA Model

The workflow diagram below outlines the key stages of the in vivo efficacy testing using the 6-OHDA rat model of Parkinson's disease.

Experimental_Workflow arrow arrow A 1. Animal Acclimation (Sprague-Dawley Rats) B 2. Stereotaxic Surgery (Unilateral 6-OHDA Lesion) A->B C 3. Recovery Period (2-3 Weeks) B->C D 4. Lesion Verification (Apomorphine Challenge) C->D E 5. Group Allocation (Vehicle, this compound, Quinpirole, etc.) D->E F 6. Compound Administration (i.p. Injection) E->F G 7. Behavioral Assessment (Automated Rotometry) F->G H 8. Data Analysis (Contralateral Rotations vs. Time) G->H

Caption: Workflow for assessing D2 agonist efficacy in the 6-OHDA model.

Conclusion

Established D2 agonists like Quinpirole and Ropinirole demonstrate robust efficacy in preclinical models, characterized by the reversal of motor deficits and modulation of locomotor activity.[2][4] While direct comparative in vivo data for this compound is not yet available, the standardized protocols and workflows detailed in this guide provide a framework for its future evaluation. The objective comparison against well-characterized compounds will be crucial in determining the therapeutic potential of this compound as a novel D2 receptor agonist. Researchers are encouraged to use the provided methodologies to ensure consistency and comparability of results.

References

Comparative Pharmacokinetic Analysis of 4-Amino-PPHT and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the pharmacokinetic profiles of 4-Amino-PPHT and its structural analogs. This document provides a synthesis of available data to facilitate further research and development of dopamine (B1211576) D2 receptor ligands.

While direct pharmacokinetic data for this compound is not publicly available, this guide leverages data from structurally similar dopamine D2 receptor agonists to provide a comparative framework. The information presented herein is intended to serve as a foundational resource for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for two analogs of this compound: S(-)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin and N-propyl-norapomorphine. These compounds share structural similarities with this compound and are also potent dopamine D2 receptor agonists. The data is derived from preclinical studies in rats and non-human primates.

ParameterS(-)-2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin (in rats)N-propyl-norapomorphine (in mice)N-propyl-norapomorphine (in non-human primates)
Administration Route Intravenous, Intraperitoneal, OralNot SpecifiedIntravenous
Elimination Half-life (t½) 108 ± 7 min (IV)[1]29 min[2]-
Plasma Clearance (CL) 32 ± 4 mL/min/kg (IV)[1]-29 ± 1 L/h[3]
Volume of Distribution (Vd) 2.29 ± 0.25 L/kg (steady state, IV)[1]--
Oral Bioavailability (F) 7.9 ± 2.7% (male rats), 6.5 ± 2.1% (female rats)[1]--
Plasma Protein Binding --95% (5% free fraction)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key pharmacokinetic studies, based on established practices for small molecule drug candidates.

Oral Bioavailability Study in Rats

Objective: To determine the fraction of an orally administered dose of a compound that reaches systemic circulation.

Animals: Male Sprague-Dawley rats (n=3-6 per group), approximately 6 weeks old.[4] Animals are fasted overnight prior to dosing.

Dosing:

  • Intravenous (IV) Group: The compound is administered as a single bolus injection into the tail vein at a dose of 1-5 mg/kg. The vehicle is typically a solution that ensures solubility and stability, such as a mixture of saline and a solubilizing agent.

  • Oral (PO) Group: The compound is administered via oral gavage at a dose of 10-50 mg/kg. The vehicle is often an aqueous solution or suspension.

Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

Sample Analysis:

  • Plasma concentrations of the compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A standard curve is generated using known concentrations of the compound in plasma to quantify the unknown samples.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Area Under the Curve (AUC) for both IV and PO administration, are calculated using non-compartmental analysis software.

  • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

In Vitro Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins.

Method: Equilibrium Dialysis

Procedure:

  • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution.

  • The system is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • At equilibrium, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in each sample is quantified by LC-MS/MS.

Calculation:

  • The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Percent bound is calculated as (1 - fu) x 100.

Signaling Pathway

This compound and its analogs exert their effects by acting as agonists at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological and neurological processes.[5] The binding of an agonist like this compound to the D2 receptor initiates a signaling cascade that ultimately modulates neuronal activity.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (or Analog) D2R Dopamine D2 Receptor Agonist->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by an agonist leads to the activation of an inhibitory G-protein (Gi/o).[6] This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which ultimately modulates downstream cellular processes and neuronal excitability.[7]

References

4-Amino-PPHT: A Comparative Literature Review of its Selectivity and Potency at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Amino-2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin (4-Amino-PPHT), a derivative of the selective D2 dopamine (B1211576) receptor agonist PPHT. The objective is to present a clear comparison of its binding affinity and functional potency with established dopamine D2 receptor ligands, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a synthetic compound that has been identified as a high-affinity ligand for the dopamine D2 receptor. Its structural similarity to other aminotetralin derivatives suggests its potential as a modulator of dopaminergic neurotransmission, a key pathway implicated in numerous neurological and psychiatric disorders. Understanding the selectivity and potency of this compound is crucial for elucidating its therapeutic potential and off-target effects.

Data Presentation: Comparative Binding Affinities

While comprehensive data on the complete selectivity profile and functional potency of this compound is limited in the public domain, this section summarizes the available binding affinity data for this compound and compares it with well-characterized dopamine D2 receptor agonists and antagonists. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki in nM) of this compound and Selected Dopamine D2 Receptor Ligands at Dopamine Receptor Subtypes

CompoundD1D2D3D4D5
This compound Data Not Available6.8 [1]Data Not AvailableData Not AvailableData Not Available
Agonists
Quinpirole>10,000152.321>10,000
Bromocriptine6802.14.6121,200
Antagonists
Haloperidol2201.20.85.0150
Clozapine85126210211,400

Note: The Ki values for the alternative ligands are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of binding affinity (Ki) and functional potency (EC50/IC50) relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the literature for the characterization of dopamine receptor ligands.

Radioligand Binding Assay for Dopamine Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Source: Stably transfected cell lines (e.g., HEK293, CHO) expressing the human dopamine receptor subtype of interest, or rat striatal tissue.

  • Procedure: Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • Components:

    • Receptor-containing membranes.

    • Radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound).

    • For determination of non-specific binding, a high concentration of a known antagonist (e.g., 10 µM haloperidol) is used.

  • Incubation: The mixture is incubated in a 96-well plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Dopamine D2 Receptors

This assay measures the functional potency of a compound as either an agonist or an antagonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels. D2 receptors are Gαi-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP.

1. Cell Culture and Plating:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

  • Procedure: Cells are cultured in an appropriate medium and plated into 96- or 384-well plates.

2. Assay Procedure:

  • For Agonist Testing:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with increasing concentrations of the test compound.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable level of cAMP.

    • The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured.

  • For Antagonist Testing:

    • Cells are pre-incubated with increasing concentrations of the test compound.

    • Cells are then stimulated with a known D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that produces a submaximal response (e.g., EC80).

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured.

3. cAMP Detection:

  • Intracellular cAMP levels are quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.

4. Data Analysis:

  • For Agonists: The concentration of the compound that produces 50% of the maximal inhibition of cAMP production (EC50) is determined from the dose-response curve.

  • For Antagonists: The concentration of the compound that inhibits 50% of the agonist response (IC50) is determined.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand This compound (Agonist) Ligand->D2R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Prolactin Release) cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling pathway activated by an agonist like this compound.

Experimental Workflow for Determining Binding Affinity (Ki)

Ki_Workflow start Start: Radioligand Binding Assay mem_prep Membrane Preparation (D2R-expressing cells) start->mem_prep binding_rxn Incubate Membranes with: - Radioligand ([³H]-Spiperone) - this compound (various conc.) mem_prep->binding_rxn filtration Rapid Filtration to Separate Bound/Free Ligand binding_rxn->filtration counting Scintillation Counting of Bound Radioligand filtration->counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation counting->data_analysis end Result: Ki value of This compound for D2R data_analysis->end

Caption: Workflow for the experimental determination of the inhibition constant (Ki).

Conclusion

This compound is a potent ligand for the dopamine D2 receptor, with a reported Ki value of 6.8 nM.[1] This indicates a high binding affinity, comparable to or greater than some established D2 receptor antagonists like clozapine. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available data on its selectivity across other dopamine receptor subtypes and its functional activity (agonist vs. antagonist potency). Further research is required to fully characterize this compound and determine its potential as a selective pharmacological tool or therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Safety Operating Guide

Prudent Disposal of 4-Amino-PPHT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4-Amino-PPHT, a PPHT derivative used in research, a structured and cautious approach to its disposal is essential.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, all personnel must be familiar with standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE).[3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before and during use.[4]
Body Protection A lab coat or chemical-resistant apron, long pants, and closed-toe shoes.[4]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[5]

In the event of a spill, contain the material to prevent it from entering drains or waterways. Carefully sweep up the solid material, minimizing dust generation, and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

  • Waste Identification and Classification:

    • Since the specific hazards of this compound are not well-documented, it should be managed as a hazardous waste.[8]

    • Consult your institution's EHS department to determine the appropriate hazardous waste classification based on available information and local regulations.[1]

  • Segregation and Storage:

    • Store waste this compound in a dedicated, properly labeled, and sealed container.[7]

    • The container should be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid chemical waste.[8]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]

    • Store the waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials.[8]

  • Containerization and Labeling:

    • Ensure the waste container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[8]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the quantity of waste, and the accumulation start date. Do not use abbreviations or chemical formulas.[6][8]

    • Also, include the name of the principal investigator or laboratory group on the label.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the chemical waste.[9]

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

    • Maintain a detailed record of the amount of this compound designated for disposal.

  • Professional Disposal:

    • The licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).

    • At the TSDF, the chemical will be managed in an environmentally responsible manner, which may include incineration or other approved chemical treatment methods.

Experimental Protocols: General Spill Decontamination

In the event of a small spill, and if you are trained to handle it:

  • Ensure proper PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Workflow for Uncharacterized Research Chemicals

The following diagram outlines the logical steps for the proper disposal of a research chemical, such as this compound, for which specific hazard data is not available.

cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify Waste as Potentially Hazardous B->C Initiate Disposal D Segregate from Other Waste Streams C->D E Package in a Labeled, Compatible Container D->E F Store in a Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of uncharacterized research chemicals.

References

Personal protective equipment for handling 4-Amino-PPHT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-PPHT, including operational procedures and a disposal plan.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects. Prolonged or repeated exposure may cause damage to organs, specifically the kidneys. Furthermore, it is very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Do not breathe dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Contaminated work clothing must not be allowed out of the workplace.

  • Avoid release to the environment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the mandatory use of appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[1][3]
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. A dust mask or respirator may be necessary if dust is generated.[1]

Operational and Disposal Plan

A systematic workflow is critical for the safe handling and disposal of this compound. The following step-by-step procedure outlines the key stages from preparation to final disposal.

Step 1: Preparation and Handling

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Work Area Preparation: All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[4]

  • Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer.

Step 2: In Case of Exposure or Spill

  • Inhalation: Move the individual to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Consult a physician.

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, have the person drink water (two glasses at most). Consult a physician immediately.

  • Spill: In the event of a spill, contain the material to prevent it from entering drains or waterways.[1] Carefully sweep up the solid material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[1]

Step 3: Waste Segregation and Storage

  • Waste Identification: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.[4]

  • Containerization: Place waste in a clearly labeled, sealed, and chemically compatible container.[1] The label should include "Hazardous Waste" and the chemical name "this compound".[4]

  • Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

Step 4: Disposal

  • Professional Disposal: The disposal of this compound must be handled by a licensed and reputable chemical waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.[3]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.[3]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[3]

Experimental Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Waste Management & Disposal A Consult SDS B Prepare Fume Hood A->B C Don PPE B->C D Weigh and Transfer C->D E In Case of Exposure (Inhalation, Skin/Eye Contact, Ingestion) D->E F In Case of Spill D->F G Segregate Hazardous Waste D->G I Contact EHS for Disposal E->I F->G H Label and Store Waste G->H H->I J Complete Waste Forms I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.